Product packaging for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole(Cat. No.:CAS No. 134796-34-2)

3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Cat. No.: B140421
CAS No.: 134796-34-2
M. Wt: 225.7 g/mol
InChI Key: IPYLPWUQKVUWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a useful research compound. Its molecular formula is C9H8ClN3S and its molecular weight is 225.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3S B140421 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole CAS No. 134796-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLPWUQKVUWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352102
Record name 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134796-34-2
Record name 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a molecule of interest in medicinal chemistry and drug development. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 1H-1,2,4-Triazole-3-thiol. This is followed by the S-alkylation of the thiol group with 4-chlorobenzyl chloride to yield the final product.

The overall reaction scheme is presented below:

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate 1-Formyl-3-thiosemicarbazide Thiosemicarbazide->Intermediate Step 1a Formic_Acid Formic Acid Formic_Acid->Intermediate Triazole_Thiol 1H-1,2,4-Triazole-3-thiol Intermediate->Triazole_Thiol Step 1b Final_Product 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Triazole_Thiol->Final_Product Step 2 Chlorobenzyl_Chloride 4-Chlorobenzyl chloride Chlorobenzyl_Chloride->Final_Product Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->Triazole_Thiol Base Base (e.g., NaOH) Base->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-1,2,4-Triazole-3-thiol

This step is carried out in two parts: the formation of 1-formyl-3-thiosemicarbazide followed by its cyclization.

Part A: Synthesis of 1-Formyl-3-thiosemicarbazide

  • In a suitable reaction vessel, heat 90% formic acid (approximately 2 molar equivalents) on a steam bath for 15 minutes.

  • Add thiosemicarbazide (1 molar equivalent) to the heated formic acid and swirl until fully dissolved.

  • Continue heating the mixture for an additional 30 minutes, during which the product may begin to crystallize.

  • Add boiling water to the reaction mixture to form a solution, which should then be filtered.

  • Allow the filtrate to stand at room temperature for 1 hour, followed by cooling in an ice bath for 2 hours to facilitate crystallization.

  • Collect the resulting white solid by suction filtration and air-dry.

Part B: Synthesis of 1,2,4-Triazole-3-thiol

  • Dissolve 1-formyl-3-thiosemicarbazide (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in water.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Acidify the cooled solution with concentrated hydrochloric acid.

  • Cool the reaction mixture in an ice bath for 2 hours to precipitate the product.

  • Collect the solid by suction filtration.

  • Recrystallize the crude product from boiling water to obtain pure 1,2,4-Triazole-3-thiol as a white solid.

Step 2: Synthesis of this compound
  • Dissolve 1H-1,2,4-triazole-3-thiol (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in ethanol.

  • To this solution, add 4-chlorobenzyl chloride (1 molar equivalent).

  • Reflux the reaction mixture for approximately 3 hours.

  • After cooling, the reaction mixture can be poured into ice water to precipitate the crude product.

  • The precipitate is then collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1-Formyl-3-thiosemicarbazideC₂H₅N₃OS119.14177-178 (decomposes)71-81
1H-1,2,4-Triazole-3-thiolC₂H₃N₃S101.13220-22272-81
This compoundC₉H₈ClN₃S225.70132-134Not explicitly reported, but analogous reactions suggest moderate to good yields.

Spectral Data

The structural confirmation of the final product, this compound, is based on the following spectral data.

Analysis Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)13.7 (1H, broad s, NH), 8.15 (1H, s, H-5 of triazole), 7.32-7.50 (4H, m, Ar-H), 3.85 (2H, s, SCH₂)
Elemental Analysis Calculated for C₉H₈ClN₃S: N, 18.63%; S, 14.19%. Found: N, 18.41%; S, 13.88%

Note: ¹³C NMR, IR, and Mass Spectrometry data for the specific target molecule were not explicitly available in the reviewed literature. However, characteristic peaks would be expected as follows:

  • ¹³C NMR: Peaks corresponding to the triazole ring carbons, the aromatic carbons of the chlorobenzyl group, and the methylene bridge.

  • IR (KBr, cm⁻¹): Absorption bands for N-H stretching (around 3100-3300), C=N stretching (around 1600-1650), C-S stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (m/z): A molecular ion peak corresponding to the molecular weight of the compound (225.70 for C₉H₈ClN₃S), along with characteristic fragmentation patterns.

Experimental Workflow and Logic

The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex target molecule.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1H-1,2,4-Triazole-3-thiol cluster_step2 Step 2: S-Alkylation Start1 Thiosemicarbazide + Formic Acid Reaction1 Heating Start1->Reaction1 Isolation1 Crystallization & Filtration Reaction1->Isolation1 Intermediate 1-Formyl-3-thiosemicarbazide Isolation1->Intermediate Reaction2 Cyclization with NaOH Intermediate->Reaction2 Purification1 Acidification & Recrystallization Reaction2->Purification1 Product1 1H-1,2,4-Triazole-3-thiol Purification1->Product1 Start2 1H-1,2,4-Triazole-3-thiol + 4-Chlorobenzyl chloride Product1->Start2 Reaction3 Reflux in Ethanol with Base Start2->Reaction3 Isolation2 Precipitation & Filtration Reaction3->Isolation2 Purification2 Recrystallization Isolation2->Purification2 Product2 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Purification2->Product2

Caption: Detailed experimental workflow for the synthesis of the target compound.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions, particularly for the S-alkylation step, to achieve higher yields and purity. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compounds.

An In-depth Technical Guide on the Physicochemical Properties of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and general biological context of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information. For context, the experimental melting point of a structurally similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, is provided.

PropertyValueSource
Molecular Formula C₉H₈ClN₃SSanta Cruz Biotechnology[1]
Molecular Weight 225.70 g/mol Santa Cruz Biotechnology[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available
Reference Melting Point 175-177 °C (for 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole)[2]

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a highly analogous synthesis for a related compound provides a reliable methodology. The following protocol is adapted from the synthesis of 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole[2].

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the formation of the 1H-1,2,4-triazole-3-thiol core, followed by the S-alkylation with 4-chlorobenzyl chloride.

Step 1: Synthesis of 1H-1,2,4-Triazole-3-thiol

1H-1,2,4-triazole-3-thiol can be synthesized from thiosemicarbazide and formic acid[3].

  • Thiosemicarbazide is acylated with formic acid.

  • The resulting 1-formyl-3-thiosemicarbazide undergoes cyclization to form 1,2,4-triazole-3(5)-thiol.

Step 2: S-Alkylation

  • To a solution of 1H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), an anhydrous base like potassium carbonate (1 equivalent) is added.

  • 4-Chlorobenzyl chloride (1 equivalent) is then added to the stirred mixture.

  • The reaction is stirred at room temperature for several hours (e.g., 6 hours) to ensure completion.

  • Upon completion, the reaction mixture is quenched by the gradual addition of water, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. For a similar compound, characteristic signals included those for the benzylic CH₂ protons and the aromatic protons of the chlorobenzyl group[2].

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single crystals could be grown and analyzed by X-ray diffraction[2].

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 1H-1,2,4-Triazole-3-thiol + 4-Chlorobenzyl chloride reaction S-Alkylation (Base, DMF, RT) start->reaction product Crude Product reaction->product purification Recrystallization (Ethanol) product->purification characterization Spectroscopic Analysis (NMR, IR, MS) + Elemental Analysis purification->characterization final_product Pure 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole characterization->final_product

Caption: Synthetic and characterization workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties[4][5]. The thione and thiol derivatives of 1,2,4-triazoles, in particular, have garnered significant interest in medicinal chemistry for their potential as anticancer and antimicrobial agents[6][7].

The precise mechanism of action and any specific signaling pathways modulated by this compound have not been reported in the available scientific literature. The biological effects of 1,2,4-triazole-containing drugs are diverse. For instance, antifungal azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Without specific studies on the target compound, any discussion of signaling pathways would be speculative.

The logical workflow for investigating the biological properties and identifying a mechanism of action for a novel compound like this is depicted below.

Biological_Investigation_Workflow A Compound Synthesis & Purification B In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) A->B C Hit Identification (Active Compound Selection) B->C D Mechanism of Action Studies C->D G In Vivo Studies (Animal Models) C->G E Target Identification (e.g., Enzyme Assays, Affinity Chromatography) D->E F Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) D->F E->G F->G H Lead Optimization G->H

Caption: Logical workflow for the biological evaluation of a novel chemical entity.

References

Unraveling the Presumed Mechanism of Action of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific, in-depth studies on the precise mechanism of action of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This technical guide, therefore, extrapolates the most probable mechanism of action based on the well-established biological activities of the broader 1,2,4-triazole class of compounds, to which it belongs. The information presented herein is intended for research and drug development professionals and should be considered a theoretical framework until validated by specific experimental data for the compound .

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. These include antifungal, antibacterial, anticancer, and anticonvulsant properties. The functional diversity of 1,2,4-triazole derivatives stems from their ability to interact with various biological targets, primarily enzymes, through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. Given the structural features of this compound, its most probable and potent biological activity is antifungal, aligning with a significant number of structurally related triazole compounds.

Core Presumed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The hallmark of antifungal triazoles is their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component analogous to cholesterol in mammalian cells. This inhibitory action is primarily targeted at the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The proposed inhibitory pathway for this compound is depicted below. The triazole nitrogen atom (N4) is believed to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This enzymatic blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition Presumed Antifungal Mechanism of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Triazole 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Triazole->CYP51 Inhibits CYP51->Ergosterol_Intermediates Catalyzes Toxic_Sterols Accumulation of Toxic 14α-methylated Sterols CYP51->Toxic_Sterols Membrane_Disruption Cell Membrane Disruption & Fungal Growth Inhibition Toxic_Sterols->Membrane_Disruption

Caption: Presumed inhibition of the fungal ergosterol biosynthesis pathway.

Potential Alternative Mechanisms of Action

While antifungal activity is the most probable mechanism, the 1,2,4-triazole scaffold is known to interact with other enzymes. Below are potential, though less likely, mechanisms of action that warrant consideration in the absence of specific data.

Enzyme Inhibition

1,2,4-triazole derivatives have been reported to inhibit a variety of enzymes. The thioether and chlorobenzyl moieties of the subject compound could confer affinity for the active sites of other enzymes.

Potential Enzyme TargetBiological Consequence
Cholinesterases (AChE, BChE) Inhibition could lead to increased acetylcholine levels, relevant in neurodegenerative diseases.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition can modulate glucocorticoid levels, with potential in metabolic syndrome and inflammation.
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition disrupts mycolic acid transport, a key process in Mycobacterium tuberculosis, leading to antitubercular activity.

Experimental Protocols: A Generalized Approach

For researchers aiming to elucidate the specific mechanism of action of this compound, the following generalized experimental protocols, commonly used for characterizing antifungal triazoles, are recommended.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against various fungal strains.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Ergosterol Biosynthesis Assay

Objective: To quantify the inhibition of ergosterol production in fungal cells.

Methodology:

  • Grow fungal cells in a suitable medium to mid-log phase.

  • Expose the cells to various concentrations of this compound for a defined period.

  • Harvest the cells and extract the non-saponifiable lipids using alcoholic potassium hydroxide.

  • Extract the sterols with n-heptane.

  • Analyze the sterol composition by UV-Vis spectrophotometry or more definitively by gas chromatography-mass spectrometry (GC-MS).

  • Quantify the reduction in ergosterol and the accumulation of lanosterol and other 14α-methylated sterols compared to untreated controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the antifungal mechanism of a novel triazole compound.

Experimental_Workflow Generalized Experimental Workflow for Antifungal Triazole Characterization Start Synthesized Compound: This compound MIC_Assay In Vitro Antifungal Susceptibility (MIC Determination) Start->MIC_Assay Toxicity Cytotoxicity Assay (e.g., against human cell lines) Start->Toxicity Ergosterol_Assay Ergosterol Biosynthesis Assay (Sterol Profiling) MIC_Assay->Ergosterol_Assay If active CYP51_Expression Gene Expression Analysis (qRT-PCR for ERG11) Ergosterol_Assay->CYP51_Expression Docking In Silico Molecular Docking (Compound-CYP51 Interaction) Ergosterol_Assay->Docking Conclusion Elucidation of Antifungal Mechanism of Action CYP51_Expression->Conclusion Docking->Conclusion Toxicity->Conclusion

An In-Depth Technical Guide on the Biological Activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, which are renowned for their broad spectrum of pharmacological activities. The introduction of a 4-chlorobenzylthio moiety to the triazole core is anticipated to modulate its biological profile, a hypothesis supported by extensive research on related structures. This document summarizes the available data on its synthesis, antimicrobial, and antifungal properties, and provides detailed experimental methodologies to facilitate further research and development.

Core Compound Profile

Compound Name This compound
Molecular Formula C₉H₈ClN₃S
Molecular Weight 225.70 g/mol
Structure graph { layout=neato; node [shape=plaintext]; "C9H8ClN3S" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=719011&t=l" label=""]; }
Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The precursor, 1H-1,2,4-triazole-3-thiol, is reacted with 4-chlorobenzyl chloride in the presence of a base. This straightforward and efficient method is widely applicable for the synthesis of various S-substituted triazole derivatives.

General Synthetic Pathway:

G TriazoleThiol 1H-1,2,4-Triazole-3-thiol Reaction Nucleophilic Substitution TriazoleThiol->Reaction ChlorobenzylChloride 4-Chlorobenzyl Chloride ChlorobenzylChloride->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Reaction->Product

Synthetic route for this compound.

Characterization of the final product is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Biological Activity

Derivatives of 1,2,4-triazole are well-documented for their wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The incorporation of a thioether linkage and a substituted benzyl group often enhances this activity.

Antimicrobial and Antifungal Activity

While specific quantitative data for this compound is not extensively published, the broader class of 1,2,4-triazole thioether derivatives has demonstrated significant antimicrobial and antifungal efficacy. It is highly probable that this compound exhibits activity against a range of pathogenic bacteria and fungi. The 4-chloro substitution on the benzyl ring is a common feature in many bioactive molecules and is known to contribute to their potency.

Expected Spectrum of Activity:

Based on analogous compounds, this compound is predicted to be active against:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

  • Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

  • Fungal strains: Including species of Candida and Aspergillus.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound.

Synthesis of this compound

Materials:

  • 1H-1,2,4-triazole-3-thiol

  • 4-chlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1H-1,2,4-triazole-3-thiol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve 1H-1,2,4-triazole-3-thiol and K2CO3 in DMF B Stir at room temperature for 30 min A->B C Add 4-chlorobenzyl chloride dropwise B->C D Stir at room temperature for 12-24h (Monitor by TLC) C->D E Pour into ice-cold water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify (Recrystallization/ Column Chromatography) I->J

Workflow for the synthesis of the title compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare stock solution of test compound in DMSO B Serial dilution of compound in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Include positive, negative, and sterility controls D->E F Incubate plates E->F G Determine MIC (visual inspection or OD reading) F->G

Workflow for MIC determination.

Potential Mechanism of Action

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes in pathogenic microorganisms. For instance, in fungi, many azole antifungals target the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the enzyme's active site, leading to inhibition. It is plausible that this compound shares a similar mechanism of action. Further studies, such as molecular docking and enzyme inhibition assays, are required to elucidate the precise molecular target.

G Triazole 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Triazole->Inhibition Enzyme Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Inhibition Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Inhibition->Enzyme

Postulated mechanism of antifungal action.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial and antifungal domains. This guide provides a foundational understanding of its synthesis, expected biological activities, and detailed experimental protocols to enable further investigation. Future research should focus on obtaining quantitative biological data, elucidating the mechanism of action, and exploring the structure-activity relationships of this and related compounds to optimize their therapeutic potential.

Structural Elucidation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

PropertyValue
Molecular Formula C₉H₈ClN₃S
Molecular Weight 225.70 g/mol
IUPAC Name 3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazole
CAS Number 134796-34-2

Synthesis

The synthesis of this compound typically proceeds through a two-step process: the formation of the 1H-1,2,4-triazole-3-thiol precursor, followed by S-alkylation with 4-chlorobenzyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Formation of 1H-1,2,4-triazole-3-thiol cluster_step2 Step 2: S-Alkylation thiosemicarbazide Thiosemicarbazide step1_reaction Cyclization thiosemicarbazide->step1_reaction formic_acid Formic Acid formic_acid->step1_reaction triazole_thiol 1H-1,2,4-triazole-3-thiol step1_reaction->triazole_thiol triazole_thiol_2 1H-1,2,4-triazole-3-thiol step2_reaction Nucleophilic Substitution triazole_thiol_2->step2_reaction chlorobenzyl_chloride 4-Chlorobenzyl Chloride chlorobenzyl_chloride->step2_reaction base Base (e.g., NaOH, K2CO3) base->step2_reaction target_molecule This compound step2_reaction->target_molecule

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol

  • A mixture of thiosemicarbazide (0.1 mol) and formic acid (0.12 mol) is heated under reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold water and recrystallized from ethanol to yield pure 1H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of this compound

  • To a solution of 1H-1,2,4-triazole-3-thiol (0.05 mol) in ethanol, an aqueous solution of sodium hydroxide (0.05 mol) is added dropwise with stirring.

  • 4-Chlorobenzyl chloride (0.05 mol) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 8-12 hours.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the final product.

Structural Elucidation Workflow

The structural confirmation of the synthesized compound involves a combination of spectroscopic techniques.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound purification Purification (Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms xray X-ray Crystallography (for single crystals) purification->xray if applicable data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis xray->data_analysis final_structure Confirmed Structure of 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole data_analysis->final_structure

Spectroscopic and Synthetic Profile of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and a structured presentation of spectral data to facilitate further investigation and application of this molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While a complete set of experimental spectra for this specific molecule is not available in a single source, the provided data is based on reported values for the compound and characteristic spectral features of closely related analogs from the scientific literature.

Table 1: ¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.8 (broad s)Singlet1HN-H (Triazole ring)
~8.15 (s)Singlet1HC5-H (Triazole ring)
~7.32-7.50 (m)Multiplet4HAromatic C-H (Chlorobenzyl group)
~3.85 (s)Singlet2HS-CH₂ (Benzyl methylene)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) data, predicted based on analogous structures, reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~167.0C3 (Triazole ring, C-S)
~148.0C5 (Triazole ring, C-H)
~136.0C-Cl (Aromatic)
~132.0C-CH₂ (Aromatic)
~130.0Aromatic C-H
~128.5Aromatic C-H
~35.0S-CH₂

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

The Fourier-transform infrared (FT-IR) spectrum indicates the presence of key functional groups. The predicted vibrational frequencies are based on characteristic absorptions for 1,2,4-triazole and thioether compounds.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchingTriazole N-H
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingAliphatic C-H (CH₂)
~1620C=N stretchingTriazole ring
~1500C=C stretchingAromatic ring
~1250C-N stretchingTriazole ring
~1090C-Cl stretchingAryl-Cl
~700C-S stretchingThioether
Table 4: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular formula is C₉H₈ClN₃S, with a molecular weight of 225.70 g/mol .[2][3]

m/zPredicted Fragment
225/227[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
125[M - C₇H₆Cl]⁺ (Loss of chlorobenzyl radical)
101[C₂H₃N₃S]⁺ (Triazolethione fragment)
125[C₇H₆Cl]⁺ (Chlorobenzyl cation)

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for its spectroscopic characterization.

Synthesis of this compound

The synthesis is typically achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with 4-chlorobenzyl chloride.

Materials:

  • 1H-1,2,4-triazole-3-thiol

  • 4-Chlorobenzyl chloride

  • Sodium ethoxide or another suitable base

  • Ethanol (absolute)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, 1H-1,2,4-triazole-3-thiol is added, and the mixture is stirred until a clear solution of the sodium salt of the triazole is obtained.

  • 4-Chlorobenzyl chloride is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectra are recorded on a spectrometer using KBr pellets.

  • Data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Data is reported as a mass-to-charge ratio (m/z).

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow reagent1 1H-1,2,4-Triazole-3-thiol intermediate Sodium salt of 1H-1,2,4-triazole-3-thiol reagent1->intermediate reagent2 Sodium Ethoxide in Ethanol reagent2->intermediate Base product 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole intermediate->product Nucleophilic Substitution reagent3 4-Chlorobenzyl chloride reagent3->product reaction_step1 Deprotonation reaction_step2 S-Alkylation (Reflux) purification Purification (Recrystallization) product->purification

Caption: Synthetic workflow for this compound.

References

Potential Therapeutic Targets of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide focuses on the specific derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, exploring its potential therapeutic targets based on evidence from structurally related compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, compelling evidence from analogous structures points towards several key enzymatic and receptor targets. This document outlines these potential targets, summarizes available quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Potential Therapeutic Targets

Based on the body of research surrounding 3-thio-1,2,4-triazole derivatives, the following targets have been identified as having a high potential for interaction with this compound.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A structurally similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, has been identified as a potential inhibitor of 11β-HSD1.[4] This enzyme is crucial in the peripheral conversion of inactive cortisone to active cortisol, a glucocorticoid. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[4] Inhibition of this enzyme is therefore a promising therapeutic strategy for these conditions.

Somatostatin Receptor-4 (SST₄)

Recent studies have revealed that 3-thio-1,2,4-triazole derivatives can act as high-affinity agonists for the somatostatin receptor-4 (SST₄).[5][6] SST₄, a G-protein coupled receptor, is predominantly expressed in the brain, particularly in regions associated with cognition and memory.[6] Agonism at this receptor is being explored for the treatment of neurological and psychiatric conditions such as Alzheimer's disease, pain, and seizures.[5][6]

Fungal Lanosterol 14α-Demethylase (CYP51)

The 1,2,4-triazole core is famously present in numerous antifungal agents, such as fluconazole. These drugs typically target lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[7][8] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Given its structure, this compound could potentially exhibit antifungal activity via this mechanism.

Cholinesterases (AChE and BChE)

Various derivatives of 1,2,4-triazole have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic approach for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Mycobacterial Membrane Protein Large 3 (MmpL3)

In the context of infectious diseases, 1,2,4-triazole derivatives have been investigated as potent antitubercular agents that target the Mycobacterial membrane protein large 3 (MmpL3).[11] This protein is an essential transporter for mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[11]

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to this compound. It is important to note that these data are for analogous compounds and should be considered indicative of potential activity for the title compound.

Table 1: SST₄ Receptor Agonist Activity of a 3-(imidazol-4-yl)propyl-1,2,4-triazole derivative

CompoundReceptorAssay TypeValueReference
3,5-disubstituted-4-[3-(imidazol-4-yl)propyl]-1,2,4-triazole (Compound 44)sst₄Agonist ActivityEC₅₀ = 6.8 nM[12]
sst₄Binding AffinityKᵢ = 19 nM[12]

Table 2: Cholinesterase Inhibition by Benzofuran-Triazole Hybrids

CompoundTarget EnzymeValueReference
Benzofuran-linked 1,2,4-triazole (Compound 10d)AChEIC₅₀ = 0.55 µM[13]

Table 3: 11β-HSD1 Inhibition by Triazole Derivatives

CompoundTarget EnzymeValueReference
Abbott Compound 3human 11β-HSD1Kᵢ = 5 nM[14]
Merck Compound 4human 11β-HSD1IC₅₀ = 5 nM[14]
Pfizer Compound 5human 11β-HSD1Kᵢ < 1 nM[14]

Experimental Protocols

Detailed methodologies for assessing the activity of this compound against its potential targets are provided below.

11β-HSD1 Inhibition Assay (In Vitro)

This protocol is based on the measurement of the conversion of cortisone to cortisol.

  • Enzyme Source: Lysates from E. coli or insect cells overexpressing human, mouse, or rat 11β-HSD1.[15]

  • Substrate: Tritiated-cortisone.

  • Cofactor: NADPH.

  • Procedure:

    • Incubate the enzyme source, tritiated-cortisone, NADPH, and various concentrations of the test compound at room temperature.

    • Allow the reaction to proceed for a set period to enable the conversion of cortisone to cortisol.

    • Stop the reaction by adding a non-specific HSD inhibitor, such as glycyrrhetinic acid.[15]

    • Separate the substrate (cortisone) from the product (cortisol) using a suitable chromatographic method (e.g., HPLC).

    • Quantify the amount of tritiated-cortisol produced using liquid scintillation counting.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

SST₄ Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to act as an agonist by inhibiting the production of cyclic AMP (cAMP).

  • Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human SST₄ receptor.[10][16]

  • Principle: SST₄ is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Culture the SST₄-expressing cells in 96-well or 384-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Simultaneously add various concentrations of the test compound.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits).[8][16]

    • The signal will be inversely proportional to the agonist activity. Calculate the percentage of inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay to determine the inhibition of AChE activity.

  • Enzyme: Purified human recombinant AChE or AChE from a biological source (e.g., electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • In a 96-well plate, add phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE solution.[11]

    • Incubate the mixture for a short period (e.g., 15 minutes) at 25°C.

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, ATCI.

    • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.[9]

    • The rate of color formation is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Signaling Pathway

SST4_Signaling_Pathway cluster_membrane Cell Membrane SST4 SST₄ Receptor Gi Gi Protein SST4->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP X Gi->AC Inhibits Agonist 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole (Agonist) Agonist->SST4 Binds to ATP ATP ATP->AC Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuromodulation) PKA->Response Phosphorylates Targets

Caption: SST₄ receptor signaling pathway showing agonist-induced inhibition of cAMP production.

Experimental Workflow

AChE_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound B Add Buffer, Test Compound, and AChE to 96-well plate A->B C Incubate at 25°C B->C D Add DTNB (Chromogen) C->D E Add ATCI (Substrate) to initiate reaction D->E F Measure absorbance at 412 nm (Kinetic Read) E->F G Calculate reaction rates F->G H Determine % Inhibition vs. Control G->H I Plot % Inhibition vs. [Compound] and calculate IC₅₀ H->I

Caption: Workflow for determining acetylcholinesterase (AChE) inhibition using the Ellman's method.

Conclusion

The this compound molecule represents a promising scaffold for drug discovery, with potential applications spanning metabolic disorders, neurodegenerative diseases, and infectious diseases. The primary putative targets—11β-HSD1, SST₄, fungal CYP51, cholinesterases, and MmpL3—are all of significant therapeutic relevance. While further direct experimental validation on the title compound is necessary, the information gathered from structurally similar molecules provides a robust framework for initiating a comprehensive evaluation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically investigate the pharmacological profile of this and related 1,2,4-triazole derivatives.

References

The Genesis and Evolution of 1,2,4-Triazole-3-thiones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 1,2,4-triazole-3-thione is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities. This technical guide delves into the discovery, history, and synthetic evolution of this important scaffold, providing detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action.

A Historical Overview: From Early Discoveries to Modern Synthesis

The journey of 1,2,4-triazole chemistry began in the late 19th and early 20th centuries, with foundational work on the broader 1,2,4-triazole ring system. Key among these early explorations were the Pellizzari and Einhorn-Brunner reactions, which laid the groundwork for the synthesis of this heterocyclic core. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole.[1] The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, utilizes the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles.[2]

While these methods were pivotal for the synthesis of 1,2,4-triazoles in general, the specific focus on their 3-thione derivatives gained momentum as the 20th century progressed. The most prevalent and versatile methods for the synthesis of 1,2,4-triazole-3-thiones involve the cyclization of thiosemicarbazide or thiocarbohydrazide derivatives. These approaches offer a straightforward route to a wide array of substituted 1,2,4-triazole-3-thiones, which has been instrumental in the exploration of their therapeutic potential.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 1,2,4-triazole-3-thiones is predominantly achieved through the cyclization of acylthiosemicarbazides or by direct fusion of thiocarbohydrazide with carboxylic acids. These methods are highly adaptable, allowing for the introduction of various substituents at different positions of the triazole ring, which in turn modulates the biological activity of the resulting compounds.

General Experimental Workflow

The synthesis of a substituted 1,2,4-triazole-3-thione from a carboxylic acid typically follows a multi-step process. This workflow is a common strategy employed in the synthesis of these heterocyclic compounds.[3][4]

experimental_workflow start Carboxylic Acid esterification Esterification (e.g., EtOH, H₂SO₄) start->esterification ester Ester esterification->ester hydrazinolysis Hydrazinolysis (e.g., Hydrazine Hydrate) ester->hydrazinolysis hydrazide Acid Hydrazide hydrazinolysis->hydrazide thiosemicarbazide_formation Thiosemicarbazide Formation (e.g., R-NCS) hydrazide->thiosemicarbazide_formation acylthiosemicarbazide Acylthiosemicarbazide thiosemicarbazide_formation->acylthiosemicarbazide cyclization Alkaline Cyclization (e.g., NaOH or KOH) acylthiosemicarbazide->cyclization triazole_thione 1,2,4-Triazole-3-thione cyclization->triazole_thione

A general synthetic workflow for 1,2,4-triazole-3-thiones.
Protocol 1: Synthesis of 1,2,4-Triazole-3-thione from Thiosemicarbazide

This method provides the unsubstituted 1,2,4-triazole-3-thione, a fundamental building block for further derivatization.

Procedure: A mixture of 22.5 g (0.25 mol) of thiosemicarbazide and 20 mL (0.5 mol) of formamide is heated for 30 minutes at 110–120 °C.[5] The resulting clear, pale green solution is poured into a porcelain dish and left to stand overnight. The precipitated white crystals are collected by filtration, washed with water and hexane, and then air-dried.[5]

Protocol 2: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione from Benzoylthiosemicarbazide

This protocol exemplifies the synthesis of a 5-substituted derivative through alkaline cyclization.

Procedure: Benzoylthiosemicarbazide (1.95 g, 0.01 mol) is dissolved in 20 mL of a 20% sodium hydroxide solution.[5] The solution is heated for 3 hours at 90–95 °C. After cooling to room temperature, hydrochloric acid is added to achieve a neutral to slightly acidic pH. The resulting white precipitate is filtered, washed with cold water, and air-dried.[5]

Protocol 3: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol from Thiocarbohydrazide

This "fusing method" is a direct approach to synthesize 4-amino-substituted triazole-3-thiols.

Procedure: An equimolar mixture of thiocarbohydrazide and a substituted benzoic acid is heated. A fusion reaction occurs, leading to the formation of the corresponding 4-amino-5-(substituted-phenyl)-4H-[5][6][7]-triazole-3-thiol.[8][9] The crude product is then purified by recrystallization.

Quantitative Data on Synthesized 1,2,4-Triazole-3-thiones

The following tables summarize key quantitative data for a selection of synthesized 1,2,4-triazole-3-thiones, providing a comparative overview of different synthetic approaches and the spectroscopic characteristics of the resulting compounds.

Table 1: Synthesis and Physical Properties of Selected 1,2,4-Triazole-3-thiones

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
1,2,4-Triazole-3-thioneThiosemicarbazide, Formamide110-120 °C, 30 min85223-225[5]
5-Phenyl-1,2,4-triazole-3-thioneBenzoylthiosemicarbazide, 20% NaOH90-95 °C, 3 h84253-255[5]
4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiolFuran-2-carboxylic acid hydrazide, CS₂, KOH, then Hydrazine HydrateReflux45202-203[10]
5-(4-Chlorophenylsulfonyl)phenyl-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1-(4-(4-Chlorophenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide, 8% NaOHReflux94293-295[3]
4-Ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione4-Ethyl-1-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl})thiosemicarbazide, 2% NaOHReflux87.6214-216 (dec.)[11]

Table 2: Spectroscopic Data for Selected 1,2,4-Triazole-3-thiones

CompoundIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)Reference
5-Phenyl-1,2,4-triazole-3-thione-13.62 (s, 1H, NH), 13.43 (s, 1H, NH), 7.87 (m, 2H, ArH), 7.39 (m, 3H, ArH)167.39 (C-3), 150.45 (C-5), 130.43, 129.06, 126.24, 126.08 (Aromatic C)[5]
4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol3329 (N-H), 2775 (SH), 1618 (C=N)5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH)111.89, 113.98, 139.90, 142.83, 145.20, 156.54[10]
5-(4-Chlorophenylsulfonyl)phenyl-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione3409 (N-H), 1617 (C=N), 1322, 1158 (SO₂), 1237 (C=S)7.96 (d, 2H, ArH), 7.86 (d, 2H, ArH), 7.69 (d, 2H, ArH), 7.42 (d, 2H, ArH), 7.21 (d, 2H, ArH)Not provided[3]
4-Ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione3135 (NH), 1600 (C=N), 1350 (C=S)1.22 (t, 3H, CH₃), 3.91-3.97 (q, 2H, CH₂), 4.39 (s, 2H, CH₂), 7.27-7.54 (m, 10H, ArH), 13.62 (s, 1H, NH)Not provided[11]
4-(4-Nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione--Thione C=S signal around 165 ppm is characteristic.[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,2,4-triazole-3-thiones stem from their ability to interact with specific biological targets. Two notable examples are their roles as antifungal agents and as inhibitors of the neddylation pathway.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of action for many azole-based antifungal drugs, including those with a 1,2,4-triazole core, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2][13][14]

ergosterol_pathway Mechanism of antifungal action of 1,2,4-triazole-3-thiones. cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 14-demethylated intermediate cyp51->intermediate Demethylation ergosterol Ergosterol intermediate->ergosterol Further Enzymatic Steps membrane Fungal Cell Membrane (Disrupted Integrity) triazole_thione 1,2,4-Triazole-3-thione (Antifungal Agent) triazole_thione->cyp51 Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway.
Inhibition of the DCN1-Mediated Neddylation Pathway

More recently, 1,2,4-triazole-3-thione derivatives have been identified as potent inhibitors of DCN1 (Defective in Cullin Neddylation 1), a critical co-E3 ligase in the neddylation pathway.[15] Neddylation is a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs), which are involved in protein ubiquitination and degradation. DCN1 facilitates the transfer of the ubiquitin-like protein NEDD8 from the E2 conjugating enzyme UBC12 to cullin proteins. By inhibiting the DCN1-UBC12 interaction, 1,2,4-triazole-3-thione derivatives can selectively block the neddylation of specific cullins, such as CUL3.[5][6][16] This leads to the accumulation of CRL3 substrate proteins, like NRF2, which can have therapeutic effects in various diseases, including cancer and fibrosis.[6][15]

dcn1_pathway Inhibition of the DCN1-mediated neddylation pathway. cluster_neddylation Neddylation Pathway nedd8 NEDD8 ubc12 UBC12 (E2) nedd8->ubc12 Activation dcn1 DCN1 (co-E3) ubc12->dcn1 Interaction cul3 CUL3 dcn1->cul3 NEDD8 Transfer neddylated_cul3 Neddylated CUL3 (Active CRL3) nrf2_degradation NRF2 Degradation neddylated_cul3->nrf2_degradation triazole_thione_dcn1 1,2,4-Triazole-3-thione (DCN1 Inhibitor) triazole_thione_dcn1->dcn1 Inhibition of UBC12 Interaction

Inhibition of the DCN1-mediated neddylation pathway.

Conclusion

The 1,2,4-triazole-3-thione scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. Its synthetic accessibility and the tunability of its structure have made it a privileged motif in drug discovery. From disrupting fungal cell membranes to modulating complex cellular signaling pathways, the versatility of 1,2,4-triazole-3-thiones continues to be a driving force in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for novel and effective pharmaceuticals.

References

The Fulcrum of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Chlorobenzyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in the development of modern therapeutic agents. Its remarkable versatility and ability to interact with various biological targets have led to the discovery of potent antifungal, anticancer, and antimicrobial drugs. This technical guide delves into the core of medicinal chemistry, exploring the nuanced structure-activity relationships (SAR) of a particularly promising class of these compounds: chlorobenzyl-substituted triazoles. Through a systematic analysis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to provide a comprehensive resource for researchers dedicated to the rational design of next-generation triazole-based therapeutics.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant body of research on chlorobenzyl-substituted triazoles has focused on their potent antifungal properties. These compounds typically exert their effects by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The general pharmacophore for these antifungal triazoles includes the triazole ring, a halogenated phenyl group, and a hydroxyl group, which are crucial for binding to the active site of CYP51.[2][3]

The position of the chloro substituent on the benzyl ring plays a pivotal role in determining the antifungal potency. Studies have systematically explored the impact of ortho-, meta-, and para-substitution on the benzyl moiety.

Quantitative Data Summary: Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of chlorobenzyl-substituted triazole derivatives against various pathogenic fungi.

Compound IDChlorobenzyl SubstitutionC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
1a 2-chlorobenzyl0.51[2]
1b 3-chlorobenzyl0.250.5[2]
1c 4-chlorobenzyl12[2]
2a 2,4-dichlorobenzyl0.1250.25[4]
2b 2,6-dichlorobenzyl24[4]
Fluconazole -116[2][5]
Voriconazole -0.250.5[5]

Note: Lower MIC values indicate higher antifungal activity.

Structure-Activity Relationship Insights:

From the data presented, several key SAR trends can be deduced:

  • Positional Isomerism: The position of the chlorine atom on the benzyl ring significantly influences antifungal activity. Generally, a 3-chloro substitution (meta position) appears to be more favorable for activity against both Candida albicans and Aspergillus fumigatus compared to 2-chloro (ortho) and 4-chloro (para) substitutions.

  • Dihalogenation: The introduction of a second chlorine atom, as in the dichlorobenzyl derivatives, can further enhance antifungal potency. Specifically, the 2,4-dichloro substitution resulted in the most potent compound in this series.

  • Comparison to Standards: Several synthesized chlorobenzyl-substituted triazoles exhibited antifungal activity comparable or superior to the clinically used antifungal agents fluconazole and voriconazole.[2][5]

Anticancer Activity: Exploring Novel Mechanisms

Beyond their well-established antifungal effects, chlorobenzyl-substituted triazoles have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] Their mechanisms of action in cancer cells are diverse and can include inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7][8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative chlorobenzyl-substituted triazole derivatives against various human cancer cell lines.

Compound IDChlorobenzyl SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
3a 2-chlorobenzyl15.221.518.7[9]
3b 3-chlorobenzyl8.512.310.1[9]
3c 4-chlorobenzyl11.816.914.2[9]
4a 2,4-dichlorobenzyl5.17.86.5[9]
Cisplatin -9.211.58.9[8]

Note: Lower IC50 values indicate higher cytotoxic activity.

Structure-Activity Relationship Insights:

The SAR for anticancer activity mirrors some of the trends observed for antifungal activity, with some notable distinctions:

  • Positional Effects: Similar to the antifungal SAR, the 3-chloro substitution on the benzyl ring generally leads to enhanced anticancer activity across the tested cell lines.

  • Enhanced Potency with Dihalogenation: The 2,4-dichlorobenzyl derivative demonstrated the highest potency, suggesting that multiple halogen substitutions can be a viable strategy for optimizing anticancer efficacy.

  • Broad-Spectrum Cytotoxicity: The compounds exhibited cytotoxic effects against a panel of cancer cell lines, indicating a potential for broad-spectrum anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Chlorobenzyl-Substituted Triazoles (General Procedure)

A common synthetic route to these compounds involves a multi-step process, often culminating in a click chemistry reaction.[2]

  • Synthesis of the Azide Intermediate: The appropriately substituted chlorobenzyl chloride is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the corresponding chlorobenzyl azide.

  • Synthesis of the Alkyne-Containing Triazole Precursor: A core triazole structure bearing a terminal alkyne functionality is synthesized. This often involves the reaction of a key epoxide intermediate with a propargyl-containing nucleophile.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The chlorobenzyl azide and the alkyne-containing triazole precursor are reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a solvent mixture like t-butanol/water. This reaction forms the final 1,2,3-triazole ring, linking the chlorobenzyl moiety to the core triazole structure.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds against pathogenic fungi are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the complex relationships and processes involved in the study of chlorobenzyl-substituted triazoles, the following diagrams have been generated using Graphviz.

SAR_Logic cluster_substituent Chlorobenzyl Substituent cluster_activity Biological Activity ortho 2-Chloro (ortho) moderate_activity Moderate Potency ortho->moderate_activity meta 3-Chloro (meta) high_activity High Potency meta->high_activity Generally Favorable para 4-Chloro (para) low_activity Low Potency para->low_activity di_2_4 2,4-Dichloro di_2_4->high_activity Often Most Potent Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Chlorobenzyl-Substituted Triazole purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal_assay Antifungal Assay (MIC Determination) characterization->antifungal_assay anticancer_assay Anticancer Assay (IC50 Determination) characterization->anticancer_assay sar_analysis Structure-Activity Relationship Analysis antifungal_assay->sar_analysis anticancer_assay->sar_analysis Signaling_Pathway cluster_pathway Simplified Fungal Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Conversion ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation into cyp51->ergosterol Leads to chlorobenzyl_triazole Chlorobenzyl-Substituted Triazole chlorobenzyl_triazole->cyp51 Inhibits

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant threat to global public health. This has necessitated the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole belongs to this versatile class of heterocyclic compounds and holds potential as a novel antimicrobial agent. The incorporation of a thioether linkage and a halogenated benzyl group may enhance its biological activity.[1]

These application notes provide a comprehensive protocol for the in vitro antimicrobial screening of this compound. The described methodologies are fundamental for determining the compound's spectrum of activity and potency against a panel of clinically relevant bacteria and fungi.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, triazole derivatives are known to exert their antimicrobial effects through various pathways. As an antifungal agent, it is hypothesized that the triazole moiety inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] This disruption of membrane integrity leads to fungal cell death.

In bacteria, potential mechanisms include the inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the disruption of the bacterial cell membrane.[5]

Below is a diagram illustrating the potential antimicrobial signaling pathways of triazole compounds.

G cluster_fungal Antifungal Mechanism cluster_bacterial Antibacterial Mechanism Triazole_F 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Triazole_F->Lanosterol_demethylase Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol Blocks Membrane_F Fungal Cell Membrane Disruption Ergosterol->Membrane_F Leads to CellDeath_F Fungal Cell Death Membrane_F->CellDeath_F Triazole_B 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Enzyme_inhibition Enzyme Inhibition (e.g., DNA Gyrase) Triazole_B->Enzyme_inhibition ROS Reactive Oxygen Species (ROS) Production Triazole_B->ROS Membrane_B Bacterial Cell Membrane Disruption Triazole_B->Membrane_B CellDeath_B Bacterial Cell Death Enzyme_inhibition->CellDeath_B ROS->CellDeath_B Membrane_B->CellDeath_B

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocols

The following protocols are designed to assess the antimicrobial activity of this compound.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Yeast: Candida albicans (e.g., ATCC 90028)

    • Mold: Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.

    • Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.

  • Standard Antibiotics (Positive Controls):

    • Ciprofloxacin or Ampicillin for bacteria.

    • Fluconazole or Ketoconazole for fungi.

  • Equipment:

    • Sterile 96-well microtiter plates

    • Incubator (37°C for bacteria, 28-30°C for fungi)

    • Micropipettes and sterile tips

    • Spectrophotometer (for measuring optical density at 600 nm)

    • Laminar flow hood

    • Autoclave

Experimental Workflow

The overall workflow for the antimicrobial screening is depicted in the following diagram.

G start Start prep_compound Prepare Stock Solution of This compound start->prep_compound prep_inoculum Prepare Microbial Inoculum start->prep_inoculum mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay prep_inoculum->mic_assay mbc_assay Subculturing for MBC/MFC Determination mic_assay->mbc_assay data_analysis Data Analysis and Interpretation mbc_assay->data_analysis end End data_analysis->end

Caption: General workflow for antimicrobial screening.

Preparation of Test Compound Stock Solution
  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in sterile DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Further dilutions should be made in the appropriate sterile broth to achieve the desired test concentrations. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

Preparation of Microbial Inoculum
  • Bacteria: From a fresh culture (18-24 hours) on MHA, pick a few colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi: For Candida albicans, prepare the inoculum similarly to bacteria, using SDB. For Aspergillus niger, harvest spores from a 5-7 day old culture on SDA by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in SDB to achieve the desired final inoculum size.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Dispense 100 µL of sterile MHB (for bacteria) or SDB (for fungi) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no test compound). A sterility control (broth only) should also be included.

  • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the negative control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA (for bacteria) or SDA (for fungi) plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the test compound from which no microbial growth is observed on the agar plate.

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise manner. Below are example tables for presenting the MIC and MBC/MFC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Drugs (µg/mL)

MicroorganismThis compoundCiprofloxacinFluconazole
Staphylococcus aureusDataDataNA
Bacillus subtilisDataDataNA
Escherichia coliDataDataNA
Pseudomonas aeruginosaDataDataNA
Candida albicansDataNAData
Aspergillus nigerDataNAData

NA: Not Applicable. Data to be filled from experimental results.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and Control Drugs (µg/mL)

MicroorganismThis compoundCiprofloxacinFluconazole
Staphylococcus aureusDataDataNA
Bacillus subtilisDataDataNA
Escherichia coliDataDataNA
Pseudomonas aeruginosaDataDataNA
Candida albicansDataNAData
Aspergillus nigerDataNAData

NA: Not Applicable. Data to be filled from experimental results.

Representative Data from Literature for 1,2,4-Triazole Derivatives

While specific data for this compound is not available in the provided search results, the following tables summarize representative MIC values for other 1,2,4-triazole derivatives to provide a comparative context.

Table 3: Representative Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound TypeS. aureusB. subtilisE. coliP. aeruginosaReference
Nalidixic acid-based 1,2,4-triazole-3-thiones---16[6]
Schiff bases of 1,2,4-triazole1.561.563.126.25[6]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones1-32-1-641-64[7]
Thio-substituted triazoles8-328-32128128[8]

Table 4: Representative Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound TypeC. albicansA. nigerReference
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones1-16-[7]
Thio-substituted triazoles8-32-[8]
Coumarin-triazole hybrids-6.25[8]

Conclusion

The protocols outlined in these application notes provide a standardized framework for the initial antimicrobial evaluation of this compound. Accurate and reproducible determination of MIC and MBC/MFC values is crucial for establishing the compound's antimicrobial profile and guiding further preclinical development. The provided diagrams and tables offer a clear structure for visualizing the experimental workflow, potential mechanisms of action, and for presenting the resulting data. This systematic approach will enable researchers to efficiently assess the potential of this and other novel triazole derivatives as future therapeutic agents.

References

Application Notes and Protocols: Antifungal Assay of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole against Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The increasing prevalence of drug-resistant Candida strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole and voriconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

This document provides detailed application notes and protocols for the in vitro antifungal evaluation of a novel 1,2,4-triazole derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, against various Candida species. The methodologies described herein are based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the compound's antifungal efficacy.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents act by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] The primary target of these drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4]

Signaling_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_outcome Cellular Effects Lanosterol Lanosterol 14-alpha-demethylase (ERG11) 14-alpha-demethylase (ERG11) Lanosterol->14-alpha-demethylase (ERG11) catalyzes Intermediate Sterols Intermediate Sterols 14-alpha-demethylase (ERG11)->Intermediate Sterols Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol Intermediate Sterols->Ergosterol Ergosterol_Depletion Ergosterol Depletion Triazole_Compound 3-[(4-Chlorobenzyl)Thio] -1H-1,2,4-Triazole Inhibition Triazole_Compound->Inhibition Inhibition->14-alpha-demethylase (ERG11) Membrane_Disruption Altered Membrane Fluidity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition (Fungistatic) Membrane_Disruption->Growth_Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida species.

Materials:

  • This compound (test compound)

  • Candida strains (e.g., C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. krusei)

  • Fluconazole or Voriconazole (control antifungal)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compound and control antifungal in DMSO to prepare a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions at twice the final desired concentrations.

  • Inoculum Preparation:

    • Culture the Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the appropriate working drug solution to each well of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.[6]

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination Stock Prepare Stock Solutions (Compound & Controls in DMSO) Plate_Setup Set up 96-well plate with serial dilutions of compound Stock->Plate_Setup Inoculum Prepare Candida Inoculum (0.5 McFarland Standard) Inoculation Inoculate wells with Candida suspension Inoculum->Inoculation Plate_Setup->Inoculation Incubation_MIC Incubate at 35°C for 24-48h Inoculation->Incubation_MIC Reading_MIC Read MIC (Visual or Spectrophotometric) Incubation_MIC->Reading_MIC Plating Plate aliquots from clear wells onto SDA plates Reading_MIC->Plating Incubation_MFC Incubate at 35°C for 48h Plating->Incubation_MFC Reading_MFC Read MFC (Lowest concentration with no growth) Incubation_MFC->Reading_MFC

Caption: Experimental workflow for MIC and MFC determination.

Data Presentation

Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner to facilitate comparison between different Candida species and with control antifungals.

Table 1: In Vitro Antifungal Activity of this compound and Control Drugs against Candida Species (Example Data)

Candida SpeciesCompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC (µg/mL)
C. albicans Test Compound0.25 - 4128
Fluconazole0.5 - 814>64
Voriconazole0.03 - 0.50.060.1251
C. glabrata Test Compound1 - 164832
Fluconazole8 - 641632>64
Voriconazole0.125 - 20.514
C. parapsilosis Test Compound0.125 - 20.514
Fluconazole1 - 422>64
Voriconazole0.03 - 0.250.060.1250.5
C. tropicalis Test Compound0.5 - 82416
Fluconazole2 - 1648>64
Voriconazole0.06 - 10.1250.252
C. krusei Test Compound2 - 3281664
Fluconazole16 - >643264>64
Voriconazole0.25 - 20.514

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antifungal activity of this compound against clinically relevant Candida species. Consistent and reproducible data generated from these assays are essential for the preliminary assessment of the compound's potential as a novel antifungal agent. Further studies, including time-kill assays, biofilm susceptibility testing, and in vivo efficacy models, are recommended to fully characterize its antifungal profile.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole belongs to this versatile family and is a candidate for antimicrobial screening. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.

Data Presentation: MIC of Structurally Related 1,2,4-Triazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a range of bacterial and fungal strains. This data is presented to offer a comparative baseline for the potential antimicrobial efficacy of this compound.

Compound Structure/NameTest OrganismMIC (µg/mL)Reference
2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazideS. aureusNot specified, but most active[2]
2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazideE. coliNot specified, but most active[2]
1,2,4-triazole derivatives of clinafloxacinGram-positive and Gram-negative bacteria0.25 - 32[2]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM[2]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM[2]
Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolS. aureus2[2]
Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolE. coli8[2]
N-(4-chlorobenzyl) derivative 21bC. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis0.063–0.5[3]
4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5h)Microsporum gypseumSuperior to ketoconazole[4]
4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5d)S. aureusSuperior to streptomycin[4]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[7][8][9]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension equivalent to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Positive control (broth with microbial suspension)

  • Negative control (broth only)

  • Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed a level that affects microbial growth.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in the microtiter plate.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row and mix.

    • Transfer 100 µL from the first well to the second well and mix. Continue this serial dilution across the plate, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[10] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no test compound.

    • Negative Control: Wells containing only broth.

    • Reference Antimicrobial: A row of wells with a known antimicrobial agent to validate the assay.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[8]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[9]

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[11][12]

Materials:

  • This compound (test compound)

  • Sterile petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar)

  • Microbial suspension equivalent to a 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

  • Positive control (agar plate with no compound)

  • Reference antimicrobial agent

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the test compound.

    • Add a specific volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.[12]

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare and standardize the microbial suspension as described previously.

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension using a multipoint replicator. Allow the spots to dry before inverting the plates.

  • Controls: Include a growth control plate (no compound) and plates with a reference antimicrobial.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism at the inoculation spot.[12]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions of Compound in Microtiter Plate or Agar Compound_Prep->Serial_Dilution Inoculum_Prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) Inoculation Inoculate with Standardized Microbe Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at Appropriate Temperature and Duration Inoculation->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Value (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC MIC_Logic MIC Minimum Inhibitory Concentration (MIC) Compound Test Compound (this compound) Concentration Compound Concentration Compound->Concentration Microorganism Test Microorganism (Bacteria or Fungi) Growth Visible Growth Microorganism->Growth No_Growth No Visible Growth No_Growth->MIC determines Concentration->Growth influences Concentration->No_Growth influences

References

Application Notes and Protocols for the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a promising scaffold in medicinal chemistry. The document outlines the synthetic route starting from the readily available thiosemicarbazide, including experimental procedures, characterization data, and potential applications based on the known biological activities of related 1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in the design and development of therapeutic agents, exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The incorporation of a 4-chlorobenzylthio moiety at the 3-position of the triazole ring is a common strategy to enhance biological activity. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers in organic synthesis and medicinal chemistry.

Synthetic Scheme

The synthesis of this compound is a two-step process. The first step involves the cyclization of thiosemicarbazide with formic acid to yield 1H-1,2,4-triazole-3-thiol. The second step is the S-alkylation of the triazole-thiol intermediate with 4-chlorobenzyl chloride.

Synthesis_Scheme thiosemicarbazide Thiosemicarbazide triazole_thiol 1H-1,2,4-Triazole-3-thiol thiosemicarbazide->triazole_thiol  Cyclization (Heat) formic_acid Formic Acid final_product This compound triazole_thiol->final_product  S-alkylation (Base) chlorobenzyl_chloride 4-Chlorobenzyl Chloride Antimicrobial_Action cluster_membrane Fungal Cell Membrane lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol (Essential for membrane integrity) disruption Membrane Disruption & Fungal Cell Death cyp51->ergosterol Biosynthesis cyp51->disruption Leads to triazole 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole inhibition Inhibition triazole->inhibition inhibition->cyp51 SAR_Logic Core This compound Triazole Core 4-Chlorobenzyl Moiety Thio-linker Modifications Potential Modifications Substitution on Triazole N-atoms Variation of substituent on Benzyl ring Alteration of the linker Core:f0->Modifications:m0 Core:f1->Modifications:m1 Core:f2->Modifications:m2 Activity Biological Activity (Antifungal, Antibacterial, etc.) Modifications->Activity Impacts

Application Note and Protocol: Purification of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a heterocyclic compound with a triazole core, a class of molecules known for their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] The purity of such compounds is of paramount importance for their efficacy and safety in drug development and various chemical applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization, aiming to remove impurities generated during its synthesis. Potential impurities could include positional isomers or by-products from the starting materials.[2]

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures or insoluble. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from an ethanolic solution. Ethanol is often a suitable solvent for the recrystallization of triazole derivatives.[3][4][5]

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure

  • Solvent Selection: Based on literature for similar triazole compounds, ethanol is a good starting point for solvent selection.[3][4] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add approximately 15-20 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a glass funnel and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Purity can be further assessed by techniques such as HPLC or NMR spectroscopy.

Data Presentation

Table 1: Recrystallization Parameters and Results

ParameterValue
Mass of Crude Compound1.0 g
Recrystallization SolventEthanol
Approximate Solvent Volume25 mL
Mass of Purified Compound0.85 g
Yield85%
Melting Point of Crude145-150 °C
Melting Point of Purified155-157 °C
AppearanceWhite crystalline solid

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying cluster_4 Analysis A 1. Weigh crude compound B 2. Add ethanol A->B C 3. Heat to dissolve B->C D 4. Add activated carbon (optional) C->D If colored E 5. Hot gravity filtration C->E If no carbon needed D->E F 6. Cool to room temperature E->F G 7. Cool in ice bath F->G H 8. Vacuum filtration G->H I 9. Wash with cold ethanol H->I J 10. Dry the crystals I->J K 11. Determine melting point J->K L 12. Purity analysis (HPLC/NMR) K->L G cluster_solutions Possible Solutions cluster_problems Observed Issues start Problem prob1 Compound does not dissolve start->prob1 prob2 No crystals form on cooling start->prob2 prob3 Oiling out occurs start->prob3 prob4 Low yield start->prob4 sol1 Add more solvent sol2 Check solvent suitability sol3 Scratch inner wall of flask Add seed crystal sol4 Cool solution slower sol5 Evaporate some solvent prob1->sol1 prob1->sol2 prob2->sol3 prob3->sol4 prob4->sol5

References

Application Notes and Protocols: NMR Characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in various therapeutic agents.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HN-H (Triazole)
~8.5s1HH-5 (Triazole)
~7.4d2HH-2', H-6' (Aromatic)
~7.3d2HH-3', H-5' (Aromatic)
~4.3s2HS-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ ppm)Assignment
~165C-3 (Triazole)
~150C-5 (Triazole)
~136C-1' (Aromatic)
~132C-4' (Aromatic)
~131C-2', C-6' (Aromatic)
~129C-3', C-5' (Aromatic)
~35S-CH₂

Experimental Protocols

The following protocols outline the standard procedures for the NMR characterization of small organic molecules like this compound.[5][6][7]

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial, and DMSO-d₆ is often suitable for triazole derivatives.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

  • The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Record the spectrum over a spectral width of 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

    • Record the spectrum over a spectral width of 0-200 ppm.

  • 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

    • To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[8]

3. Data Processing and Analysis

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR characterization.

molecular_structure cluster_molecule This compound mol

Caption: Molecular Structure of this compound.[9]

workflow cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq NMR Data Acquisition (1D and 2D Experiments) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc anal Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->anal assign Structure Elucidation (Signal Assignment) anal->assign report Reporting (Data Tables and Interpretation) assign->report

Caption: General workflow for NMR characterization of a small molecule.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of purity of the active pharmaceutical ingredient (API) 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound. This application note describes a robust RP-HPLC method suitable for quantifying the purity of this compound and for use in stability studies through forced degradation.[3][4]

The developed method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, a common and effective approach for the analysis of triazole derivatives.[5][6] Detection is performed using a UV detector, which provides the necessary sensitivity and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development and sample preparation.

PropertyValueReference
Chemical FormulaC₉H₈ClN₃S[7]
Molar Mass241.70 g/mol [7]
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in Methanol, Acetonitrile; Sparingly soluble in waterInferred from structure
UV Maximum (λmax)~225 nm (in Methanol)Estimated

HPLC Method Parameters

The following table outlines the optimized HPLC parameters for the purity analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 25 minutes

Experimental Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][8][9] The following conditions are recommended:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Keep the solid drug substance in a hot air oven at 105 °C for 24 hours. Prepare a sample solution as described above.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution as described above.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in the following tables for clear comparison.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 2.0%
Table 2: Purity Analysis Results
Sample IDRetention Time (min)Peak Area% Purity
Standard99.9% (Assigned)
Sample 1
Sample 2
Table 3: Forced Degradation Results
Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method for the purity determination of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std hplc_system HPLC System dissolve_std->hplc_system Inject Standard weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->hplc_system Inject Sample column C18 Column hplc_system->column detector UV Detector (225 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for HPLC Purity Analysis.

The following diagram illustrates the logical relationship in a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Evaluation api API Sample acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photo Photolytic api->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity degradation_pathway Identify Degradation Pathway hplc_analysis->degradation_pathway mass_balance Mass Balance Calculation hplc_analysis->mass_balance

Caption: Forced Degradation Study Workflow.

References

Application Notes and Protocols for Preparing Stock Solutions of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a heterocyclic compound belonging to the triazole class, a group of molecules known for a wide range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible results in any biological assay. These application notes provide a detailed protocol for the solubilization and storage of this compound to ensure its stability and integrity for use in various bioassays.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈ClN₃S[1]
Molecular Weight 225.70 g/mol [1]
CAS Number 134796-34-2[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of stock solutions of this compound.

ParameterRecommended Value/SolventNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to minimize degradation.
Alternative Solvent MethanolUse with caution, as solubility may be lower than in DMSO.
Stock Solution Concentration 10-25 mg/mLA concentration of 25 mg/mL in DMSO has been reported for similar triazole thioether derivatives.[2]
Working Concentration 1-100 µg/mLThe final concentration will be assay-dependent.
Storage Temperature (Powder) -20°C for long-term storageStore in a desiccator to protect from moisture.
Storage Temperature (Stock Solution) -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
Final DMSO Concentration in Assay < 0.5%High concentrations of DMSO can be toxic to cells.[3]

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO
  • Preparation: Before handling the compound, ensure that all equipment is clean and sterile. Work in a clean and dry environment, preferably a laminar flow hood, to minimize contamination.

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). When needed, thaw a single aliquot at room temperature and use it for the experiment. Discard any unused portion of the thawed aliquot.

Protocol for Preparation of Working Solutions
  • Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any effects of the solvent on the biological system.

Stability and Storage

Visualizations

Stock_Solution_Workflow Workflow for Preparing Stock and Working Solutions cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent Transfer to sterile tube vortex Vortex add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate aliquot Aliquot into Vials vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute bioassay bioassay dilute->bioassay Final Concentration Signaling_Pathway_Placeholder Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Induces compound 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole compound->kinase1 Inhibits

References

Application Notes and Protocols for Cell Viability Assay with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of a specific 1,2,4-triazole derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

While the precise mechanism of action for this compound is a subject of ongoing research, many 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. This often involves the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins.

Data Presentation

The following table represents hypothetical data from an MTT assay evaluating the effect of this compound on a cancer cell line (e.g., MCF-7) after 48 hours of treatment.

Table 1: Cytotoxic Effect of this compound on Cancer Cells

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.00
11.1030.07587.96
50.8760.06169.86
100.6120.04548.80
250.3450.03327.51
500.1580.02112.60
1000.0790.0156.30

Note: Data are representative and should be generated from at least three independent experiments.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard guideline for determining the cytotoxicity of this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[1]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][3]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][4]

    • Read the plate within 1 hour of adding the solubilization solution.[1][3]

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability percentage against the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_0 Experimental Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT Cell Viability Assay.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound Bax Bax compound->Bax upregulates Bcl2 Bcl-2 compound->Bcl2 downregulates CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

References

Application Notes and Protocols: In Vitro Antibacterial Activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Compounds featuring the 1,2,4-triazole scaffold have emerged as a promising class of therapeutics due to their diverse biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a thioether derivative of 1,2,4-triazole, against a panel of clinically relevant bacterial strains.

The protocols outlined herein describe standardized methods for determining the minimum inhibitory concentration (MIC) and susceptibility of bacteria using broth microdilution and agar disk diffusion assays.[4][5][6][7] Furthermore, this document presents representative data in structured tables to guide researchers in their experimental design and data interpretation. A proposed mechanism of action for triazole derivatives against bacterial cells is also visualized to provide a conceptual framework for further mechanistic studies.

Data Presentation

The following tables summarize representative quantitative data for the in vitro antibacterial activity of this compound against selected Gram-positive and Gram-negative bacterial strains. This data is illustrative and may vary based on experimental conditions and the specific bacterial isolates tested.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64
CiprofloxacinControl0.25 - 2

Note: MIC values for similar 1,2,4-triazole thioether derivatives have been reported in the range of 16-64 µg/mL against various bacterial strains.[1][8]

Table 2: Zone of Inhibition for this compound (30 µg disk)

Bacterial StrainTypeZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive15
Escherichia coli (ATCC 25922)Gram-negative14
Pseudomonas aeruginosa (ATCC 27853)Gram-negative11
Ciprofloxacin (5 µg disk)Control22 - 30

Note: The diameter of the zone of inhibition is interpreted as susceptible, intermediate, or resistant according to standardized guidelines (e.g., CLSI).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[5][9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Then, add 100 µL of the 2x concentrated test compound to the first column of wells.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the sterility control wells).

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Agar Disk Diffusion Susceptibility Test

This qualitative method, also known as the Kirby-Bauer test, determines the susceptibility of a bacterial isolate to an antimicrobial agent.[4][6][7][11]

Materials:

  • This compound

  • Sterile 6-mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile 6-mm paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[12]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Application of Disks: Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone determines the susceptibility of the bacterium to the compound.

Visualizations

Proposed Mechanism of Action

While the precise antibacterial mechanism of this compound is subject to further investigation, related triazole derivatives have been shown to target essential bacterial processes.[13] One proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase crucial for DNA replication and repair.[14] Another potential mechanism is the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[13]

G cluster_0 Bacterial Cell Triazole 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Membrane Cell Membrane Triazole->Membrane Disruption DNA_Gyrase DNA Gyrase (Topoisomerase II) Triazole->DNA_Gyrase Inhibition Leakage Leakage of Intracellular Contents Membrane->Leakage DNA Bacterial DNA DNA_Gyrase->DNA Maintains DNA supercoiling Replication DNA Replication & Repair Disrupted DNA_Gyrase->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leakage->CellDeath

Caption: Proposed antibacterial mechanisms of action.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of this compound against bacterial strains.

G cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start prep_compound Prepare Stock Solution of 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_disks Prepare Antimicrobial Disks prep_compound->prep_disks inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic end End read_mic->end place_disks Place Disks on Agar prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate 16-24h at 35°C place_disks->incubate_disk read_zones Measure Zones of Inhibition incubate_disk->read_zones read_zones->end

Caption: In vitro antibacterial testing workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot disappears. 1b. Increase Temperature: Gently heat the reaction mixture. For instance, if the reaction is proceeding slowly at room temperature, try heating it to 40-50°C.
2. Inactive Reagents: The 4-chlorobenzyl chloride may have degraded, or the 3-mercapto-1H-1,2,4-triazole may be of poor quality.2. Check Reagent Quality: Use freshly opened or properly stored reagents. The purity of the starting materials can be checked by melting point determination or spectroscopic analysis.
3. Improper Base Selection or Stoichiometry: The base may not be strong enough to deprotonate the thiol, or an incorrect amount was used.3. Optimize Base: Use a slight excess (1.1-1.2 equivalents) of a suitable base like sodium hydroxide or potassium carbonate.
Formation of Multiple Products (Impure Product) 1. N-Alkylation Side Reaction: Besides the desired S-alkylation, the 4-chlorobenzyl group can also attach to a nitrogen atom of the triazole ring, leading to an N-alkylated isomer.[1][2]1a. Choice of Base and Solvent: The use of a strong base in a polar protic solvent (e.g., sodium hydroxide in ethanol) generally favors S-alkylation.[1][2] 1b. Control Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for S-alkylation.
2. Dialkylation: In the presence of excess 4-chlorobenzyl chloride and a strong base, dialkylation can occur.2. Control Stoichiometry: Use a 1:1 molar ratio of 3-mercapto-1H-1,2,4-triazole to 4-chlorobenzyl chloride.
Difficulty in Product Isolation/Purification 1. Product is Oily or Does Not Precipitate: The product may remain dissolved in the solvent or form an oil instead of a solid.1a. Induce Precipitation: After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product. 1b. Extraction: If the product is soluble in a non-polar solvent, perform an extraction with a suitable organic solvent like ethyl acetate.
2. Impurities Co-crystallize with the Product: The N-alkylated isomer or other impurities may have similar solubility to the desired product.2. Recrystallization: Use a different solvent system for recrystallization. A mixture of polar and non-polar solvents can be effective. Column chromatography can also be used for separation if recrystallization is not effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the S-alkylation of 3-mercapto-1H-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of a base.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-mercapto-1H-1,2,4-triazole 3-mercapto-1H-1,2,4-triazole This compound This compound 3-mercapto-1H-1,2,4-triazole->this compound + 4-chlorobenzyl chloride 4-chlorobenzyl chloride 4-chlorobenzyl chloride->this compound Base Base (e.g., NaOH) Base->this compound Solvent Solvent (e.g., Ethanol) Solvent->this compound

Caption: Reaction scheme for the synthesis of this compound.

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the thiol group of 3-mercapto-1H-1,2,4-triazole, forming a thiolate anion which is a more potent nucleophile. The choice of base can influence the reaction rate and the selectivity between S-alkylation and N-alkylation. Stronger bases like sodium hydroxide in polar protic solvents tend to favor the desired S-alkylation. Weaker bases might lead to slower reactions or a mixture of products.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent is chosen to dissolve the reactants and facilitate the reaction. Polar protic solvents like ethanol or methanol are commonly used as they can dissolve the triazole starting material and the base, and they also favor the formation of the thiolate anion, promoting S-alkylation. Aprotic solvents like DMF can also be used and may lead to faster reaction rates, but might also increase the proportion of the N-alkylated side product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material and the product. The reaction is considered complete when the spot corresponding to the 3-mercapto-1H-1,2,4-triazole is no longer visible on the TLC plate.

Q5: What is the most common side product and how can I minimize its formation?

A5: The most common side product is the N-alkylated isomer, 4-[(4-Chlorobenzyl)]-3-mercapto-1H-1,2,4-triazole. To minimize its formation, it is recommended to use a strong base like sodium hydroxide in a polar protic solvent such as ethanol and to maintain a controlled temperature.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Complete Complete Check_Reaction_Completion->Complete No Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Impure_Product Impure Product (Multiple Spots on TLC) Complete->Impure_Product Extend_Time->Check_Reaction_Completion Check_Reagents Check Reagent Quality Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Optimize_Conditions Impure_Product->Check_Reagents No Purify Purify Product (Recrystallization / Chromatography) Impure_Product->Purify Yes Success High Yield, Pure Product Purify->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected outcomes based on the choice of different reaction conditions. The yields and product ratios are illustrative and may vary based on specific experimental parameters.

Base Solvent Temperature (°C) Typical Yield (%) S-alkylation : N-alkylation Ratio (Approximate)
Sodium HydroxideEthanol25-3085-95> 95 : 5
Potassium CarbonateAcetoneReflux70-8090 : 10
TriethylamineDichloromethane25-3060-7080 : 20
Sodium EthoxideEthanol0-2590-98> 98 : 2

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 3-mercapto-1H-1,2,4-triazole

  • 4-chlorobenzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercapto-1H-1,2,4-triazole (e.g., 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Base: To this solution, add a solution of sodium hydroxide (e.g., 0.11 mol) in water (20 mL) dropwise while stirring. Stir the mixture for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (e.g., 0.1 mol) in ethanol (20 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Filtration and Washing: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic impurities, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Decision_Making_Flowchart Start Goal: Synthesize this compound Primary_Goal What is the primary objective? Start->Primary_Goal High_Yield Maximize Yield Primary_Goal->High_Yield High Yield High_Purity Maximize Purity (Minimize N-alkylation) Primary_Goal->High_Purity High Purity Base_Choice_Yield Choose Strong Base (e.g., NaOH, NaOEt) High_Yield->Base_Choice_Yield Base_Choice_Purity Choose Strong Base (e.g., NaOH) High_Purity->Base_Choice_Purity Solvent_Choice_Yield Use Polar Protic Solvent (e.g., Ethanol) Base_Choice_Yield->Solvent_Choice_Yield Run_Reaction Run Reaction and Monitor by TLC Solvent_Choice_Yield->Run_Reaction Solvent_Choice_Purity Use Polar Protic Solvent (e.g., Ethanol) Base_Choice_Purity->Solvent_Choice_Purity Temperature_Control Maintain Low to Moderate Temperature (0-30°C) Solvent_Choice_Purity->Temperature_Control Temperature_Control->Run_Reaction End Isolate and Purify Product Run_Reaction->End

Caption: Decision-making flowchart for optimizing the synthesis of this compound.

References

Troubleshooting inconsistent results in 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in antimicrobial assays. Inconsistent results in these assays can be a significant challenge, and this guide aims to address common issues to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays?

A1: Inconsistent MIC values in broth microdilution assays can stem from several factors.[1][2][3][4] Key sources of variability include:

  • Inoculum Density: The starting concentration of the microbial culture is critical. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively.[1] It is essential to standardize the inoculum to a 0.5 McFarland standard.[5]

  • Incubation Time and Temperature: Deviations from the recommended incubation period and temperature can significantly impact results.[6] For most bacteria, a temperature of 35°C ± 2°C for 16-20 hours is standard.[6]

  • Media Composition: The type and quality of the growth medium, such as Mueller-Hinton Broth (MHB), can affect the activity of the antimicrobial compound.[7] Variations in cation concentration, for example, can influence the outcome.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in the chosen solvent and that the solvent itself does not have antimicrobial properties at the concentration used.

  • Subjectivity in Reading Results: Visual determination of growth inhibition can be subjective.[8] Using a spectrophotometer to measure optical density can provide a more objective endpoint.

Q2: Why am I seeing variations in the zone of inhibition in my disk diffusion assays?

A2: Variability in the zone of inhibition in disk diffusion assays is a frequent issue.[9][10] Common causes include:

  • Agar Depth: The thickness of the agar in the petri dish must be uniform, typically 4 mm.[9] Inconsistent agar depth will affect the diffusion rate of the compound.

  • Inoculum Distribution: The bacterial lawn must be confluent and evenly spread across the agar surface to ensure uniform growth.[11][12]

  • Disk Placement: Antibiotic disks should be placed firmly on the agar to ensure complete contact and should not be moved once placed.[10][12] They should also be spaced adequately to prevent overlapping zones of inhibition.[10]

  • Potency of Antimicrobial Disks: The concentration of the compound on the disks must be accurate and consistent. Improper storage can lead to degradation of the compound.[10]

Q3: My results for Gram-positive and Gram-negative bacteria are unexpectedly different. What could be the cause?

A3: It is common for antimicrobial compounds to exhibit different activities against Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target. If your results are inconsistent even within these groups, consider the possibility of specific resistance mechanisms in the strains you are testing.

Q4: Can the age of the bacterial culture affect the assay results?

A4: Yes, the growth phase of the bacteria used for the inoculum is important. It is recommended to use colonies from a fresh, 18- to 24-hour agar plate to prepare the inoculum.[6] Using older cultures may result in a mix of viable and non-viable cells, leading to inaccurate inoculum standardization and inconsistent results.

Q5: What are appropriate quality control (QC) measures to ensure the reliability of my assays?

A5: Implementing robust QC measures is essential for reliable antimicrobial susceptibility testing.[5] This includes:

  • Using Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) in each assay run.

  • Sterility Controls: Include wells or plates with only broth to check for contamination.[8]

  • Growth Controls: Include wells or plates with inoculum but no antimicrobial agent to ensure the organism is growing properly.[8]

  • Regular Proficiency Testing: Participating in proficiency testing programs can help assess and improve the accuracy of your laboratory's testing methods.[5]

Troubleshooting Guides

Inconsistent MIC Values (Broth Microdilution)
Observed Issue Potential Cause Recommended Solution
MIC values vary by more than one two-fold dilution between replicates. Inaccurate serial dilutions.Prepare fresh serial dilutions and use calibrated pipettes.
Inconsistent inoculum density.Standardize the inoculum to a 0.5 McFarland standard for every experiment.
Contamination of the stock solution or media.Prepare fresh solutions and media using aseptic techniques.
No growth in the growth control wells. Inactive or non-viable inoculum.Use a fresh culture to prepare the inoculum.
Problems with the growth medium.Check the expiration date and preparation of the medium.
Growth observed in all wells, even at high compound concentrations. The microorganism is highly resistant to the compound.Verify with a resistant control strain.
The compound has degraded or precipitated.Check the stability and solubility of the compound in the assay medium.
Inoculum is too dense.Re-standardize the inoculum to a 0.5 McFarland standard.
Variable Zone of Inhibition (Disk Diffusion)
Observed Issue Potential Cause Recommended Solution
Zone sizes differ significantly for the same sample. Uneven agar depth.Ensure a consistent agar depth of 4 mm in all plates.
Non-uniform bacterial lawn.Use a standardized procedure for inoculating the plates to achieve confluent growth.
Inconsistent disk application.Apply disks with firm, even pressure and do not move them after placement.
No zone of inhibition. The microorganism is resistant.Confirm with a known resistant strain.
The compound on the disk is inactive.Use new, properly stored disks.
Overlapping zones of inhibition. Disks are placed too close together.Ensure a minimum distance of 24 mm between the centers of the disks.[10]

Experimental Protocols

Broth Microdilution Assay Protocol

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][8][13]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared inoculum.

    • Include a growth control (inoculum without the compound) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]

Disk Diffusion Assay Protocol (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][11][12]

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) with a uniform depth of 4 mm.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

  • Application of Antimicrobial Disks:

    • Aseptically place a disk impregnated with this compound onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria.

Data Presentation

Here is an example of how to structure your quantitative data for clarity and comparison.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

MicroorganismStrainMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Average MIC (µg/mL)
Staphylococcus aureusATCC 2921316163221.3
Escherichia coliATCC 25922641286485.3
Pseudomonas aeruginosaATCC 27853>128>128>128>128
Enterococcus faecalisATCC 2921232323232

Visualizations

TroubleshootingWorkflow Start Inconsistent Assay Results CheckInoculum Verify Inoculum Preparation (0.5 McFarland Standard) Start->CheckInoculum CheckMedia Assess Media Quality (Composition, pH, Sterility) Start->CheckMedia CheckCompound Evaluate Compound (Solubility, Stability, Concentration) Start->CheckCompound CheckProcedure Review Assay Procedure (Incubation Time/Temp, Pipetting) Start->CheckProcedure QC Run Quality Control (Reference Strains, Controls) CheckInoculum->QC CheckMedia->QC CheckCompound->QC CheckProcedure->QC Consistent Results are Consistent QC->Consistent Inconsistent Results Remain Inconsistent QC->Inconsistent Consult Consult Senior Researcher or Technical Support Inconsistent->Consult

Caption: Troubleshooting workflow for inconsistent antimicrobial assay results.

Antimicrobial_MoA cluster_bacterium Bacterial Cell Compound 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole Inhibition Inhibition/Disruption Compound->Inhibition CellWall Cell Wall Synthesis BacterialDeath Bacterial Cell Death CellWall->BacterialDeath ProteinSynthesis Protein Synthesis (Ribosomes) ProteinSynthesis->BacterialDeath DNASynthesis DNA Replication/Repair DNASynthesis->BacterialDeath CellMembrane Cell Membrane Integrity CellMembrane->BacterialDeath Inhibition->CellWall Inhibition->ProteinSynthesis Inhibition->DNASynthesis Inhibition->CellMembrane

Caption: Potential mechanisms of action for antimicrobial compounds.

References

Optimizing reaction conditions for the synthesis of thio-substituted triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Thio-Substituted Triazoles

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of thio-substituted triazoles. It covers common synthetic challenges, from low yields to poor regioselectivity, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis & Reaction Choice

Q1: What are the primary methods for synthesizing thio-substituted 1,2,3-triazoles? A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition between an azide and a thio-substituted alkyne (a thioalkyne).[1][2] This reaction is typically catalyzed by either copper(I) or ruthenium(II) complexes, which control the regiochemical outcome. Alternative methods exist, but the catalyzed azide-alkyne cycloaddition offers high yields and broad functional group tolerance.[3][4]

Q2: How do I choose between a copper-catalyzed (CuAAC) and a ruthenium-catalyzed (RuAAC) reaction? A2: The choice of catalyst is the primary factor in controlling the regioselectivity of the triazole product.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method almost exclusively yields the 1,4-disubstituted triazole isomer.[2][5][6] It is often referred to as a "click" reaction due to its reliability, high yield, and simple reaction conditions.[3]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction selectively produces the 1,5-disubstituted triazole isomer.[7][8] RuAAC is also advantageous as it can tolerate both terminal and internal alkynes, broadening its synthetic scope compared to CuAAC which generally requires a terminal alkyne.[9]

Troubleshooting: Low Yields & Stalled Reactions

Q3: My CuAAC reaction yield is consistently low. What are the common causes? A3: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure your reaction is properly deoxygenated or that a reducing agent, such as sodium ascorbate, is used to regenerate Cu(I) in situ from a Cu(II) salt like CuSO₄.[2]

  • Poor Ligand Choice: While not always necessary, ligands can stabilize the Cu(I) catalyst and improve yields. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice.

  • Reagent Purity: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure they are pure before use.

  • Solvent Choice: The reaction is sensitive to the solvent. Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMSO and DMF are commonly effective. Run small-scale trials to screen for the optimal solvent.

Q4: My RuAAC reaction is not proceeding to completion. What should I check? A4: Stalled RuAAC reactions are often related to the catalyst or reaction setup.

  • Catalyst Activity: Common ruthenium catalysts like CpRuCl(PPh₃)₂ or CpRuCl(COD) are generally robust, but their activity can be sensitive to the specific substrates used.[8][9]

  • Reaction Temperature: While many RuAAC reactions proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 60-80 °C) to achieve full conversion.[9]

  • Atmosphere: While less sensitive to oxygen than CuAAC, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions.

Troubleshooting: Selectivity & Side Products

Q5: I am getting a mixture of 1,4- and 1,5-isomers. How can I improve regioselectivity? A5: A mixture of isomers indicates a problem with catalytic control.

  • For 1,4-Isomers: If you desire the 1,4-isomer but are seeing the 1,5-isomer, it suggests a competing thermal (uncatalyzed) Huisgen cycloaddition may be occurring, which can produce both isomers.[2] Ensure you are using an effective Cu(I) source and that reaction temperatures are not excessively high.

  • For 1,5-Isomers: If you are targeting the 1,5-isomer with a ruthenium catalyst but see contamination from the 1,4-isomer, ensure no copper contamination is present in your glassware or reagents. The copper-catalyzed pathway is often kinetically faster.[3]

Q6: What are common side products in the synthesis of 1,2,4-triazole-3-thiones? A6: The synthesis of 1,2,4-triazole-3-thiones, often proceeding through the cyclization of a thiosemicarbazide intermediate, can have side products.[10][11] Incomplete cyclization can leave unreacted thiosemicarbazide.[12] Additionally, depending on the reaction conditions (e.g., harsh base or high heat), the thiol group can undergo oxidation or other undesired subsequent reactions. Careful control of pH and temperature during cyclization is crucial.[13]

Data Presentation: Catalyst & Condition Comparison

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

Feature Copper-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole 1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst Cu(I) source, e.g., CuSO₄/Na Ascorbate, CuI CpRuCl(PPh₃)₂, CpRuCl(COD)
Alkyne Scope Primarily Terminal Alkynes Terminal and Internal Alkynes
Oxygen Sensitivity High (Cu(I) oxidizes easily) Moderate to Low
Common Solvents tBuOH/H₂O, DMSO, DMF, CH₂Cl₂ Benzene, Toluene, DCM

| References |[2],[3],[14] |[7],[8],[9] |

Table 2: Optimization Parameters for a Generic CuAAC Reaction

Parameter Condition 1 Condition 2 Condition 3 Typical Outcome
Copper Source 5 mol% CuSO₄·5H₂O 5 mol% CuI 5 mol% Cu(MeCN)₄PF₆ CuSO₄ with a reducing agent is common, robust, and inexpensive.
Reducing Agent 10 mol% Sodium Ascorbate None 10 mol% Sodium Ascorbate Essential for in situ generation of Cu(I) from Cu(II) sources.
Solvent H₂O/t-BuOH (1:1) DMSO CH₂Cl₂ H₂O/t-BuOH is excellent for "click" conditions, while DMSO can help with substrate solubility.[15]

| Temperature | Room Temperature | 50 °C | 80 °C | Most reactions proceed well at room temperature; heating may be required for sterically hindered substrates. |

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Thio-Triazole (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted triazole from an organic azide and a terminal thioalkyne.

  • Materials:

    • Organic Azide (1.0 equiv)

    • Terminal Thioalkyne (1.0-1.2 equiv)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium Ascorbate (0.10 equiv)

    • Solvent: t-Butanol/Water (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve the organic azide and terminal thioalkyne in the t-Butanol/Water solvent mixture (approx. 0.1-0.5 M concentration).

    • Add the sodium ascorbate, followed by the copper(II) sulfate pentahydrate. The solution may change color.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-24 hours.[15]

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

  • Notes/Troubleshooting:

    • If the reaction is slow, gentle heating (40-50 °C) can be applied.

    • Ensure the sodium ascorbate is added before the copper sulfate to ensure a reducing environment.

    • For substrates with poor water solubility, using a solvent system like DMSO or DMF may be beneficial.

Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Thio-Triazole (RuAAC)

This protocol provides a general method for synthesizing 1,5-disubstituted triazoles using a ruthenium catalyst.

  • Materials:

    • Organic Azide (1.0 equiv)

    • Thioalkyne (terminal or internal) (1.1 equiv)

    • Ruthenium Catalyst (e.g., Cp*RuCl(COD)) (0.02 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.

    • Add the anhydrous, degassed solvent, followed by the organic azide and the thioalkyne.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).

    • Monitor the reaction by TLC or LC-MS.[7]

    • Once the reaction is complete, cool to room temperature (if heated) and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

  • Notes/Troubleshooting:

    • The success of RuAAC can be highly dependent on the specific catalyst and substrates. Screening different ruthenium complexes may be necessary.[8]

    • Tertiary azides are known to be significantly less reactive in RuAAC reactions.[8]

Visualizations: Workflows and Logic Diagrams

G start Start: Synthesize Thio-Substituted Triazole alkyne_type Is the thioalkyne terminal or internal? start->alkyne_type regio_choice What is the desired regioisomer? alkyne_type->regio_choice Terminal internal_alkyne Use RuAAC (CuAAC not suitable for internal alkynes) alkyne_type->internal_alkyne Internal use_cu Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) regio_choice->use_cu 1,4-isomer use_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) regio_choice->use_ru 1,5-isomer product_14 Product: 1,4-disubstituted thio-triazole use_cu->product_14 product_15 Product: 1,5-disubstituted thio-triazole use_ru->product_15 internal_alkyne->product_15 G start Problem: Low Yield in CuAAC Reaction check_reagents 1. Check Reagent Purity (Azide, Alkyne) start->check_reagents check_catalyst 2. Review Catalyst System check_reagents->check_catalyst Yes, pure repurify Repurify starting materials and restart reaction check_reagents->repurify No is_cu_source_ok Is Cu(I) source active? (e.g., using a reducing agent like Na Ascorbate with CuSO4) check_catalyst->is_cu_source_ok check_conditions 3. Optimize Conditions is_solvent_ok Is the solvent optimal? (Substrates fully dissolved?) check_conditions->is_solvent_ok success Yield Improved repurify->success is_cu_source_ok->check_conditions Yes increase_loading Increase catalyst/ligand loading (e.g., from 1 mol% to 5 mol%) is_cu_source_ok->increase_loading No increase_loading->success try_dmso Try a different solvent (e.g., DMSO, DMF) is_solvent_ok->try_dmso No is_temp_ok Is reaction at RT? is_solvent_ok->is_temp_ok Yes try_dmso->success heat_reaction Gently heat reaction (e.g., to 40-60 °C) is_temp_ok->heat_reaction Yes is_temp_ok->success No, already heated heat_reaction->success

References

Preventing degradation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.

  • pH: While the 1,2,4-triazole ring is generally stable in both acidic and basic conditions, extreme pH values can potentially catalyze the hydrolysis of the thioether bond or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. The 1,2,4-triazole ring itself is thermally stable to high temperatures, but the overall molecule's stability is lower.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to protect solutions of the compound from light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions.
Light Protected from light (amber vials or wrapped in foil)Prevents photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation of the thioether group.
pH Neutral pH (if in aqueous buffer)Avoids acid or base-catalyzed degradation.
Solvent High-purity, peroxide-free solventsPrevents solvent-mediated degradation.

Q3: What are the visual or analytical signs that my solution of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.

  • Analytical Changes:

    • Chromatography (e.g., HPLC, LC-MS): The appearance of new peaks in the chromatogram, a decrease in the area of the main compound peak, and changes in retention time.

    • NMR Spectroscopy: The appearance of new signals or changes in the chemical shifts of existing signals in the NMR spectrum.

    • Mass Spectrometry: The detection of ions corresponding to potential degradation products (e.g., oxidized forms).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound in solution.

Problem 1: Unexpected loss of compound concentration in my stock solution.

Potential Cause Troubleshooting Step Recommended Action
Oxidation Analyze a sample of the stock solution by LC-MS to look for masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) derivatives.Prepare fresh stock solutions using deoxygenated solvents and store under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental system.
Solvent Impurities Use a fresh bottle of high-purity, peroxide-free solvent to prepare a new stock solution and compare its stability.Always use freshly opened solvents or test for peroxides before use.
Improper Storage Review your storage conditions. Is the solution protected from light and stored at the recommended temperature?Transfer the stock solution to an amber vial, wrap it in aluminum foil, and store it at -20°C or below.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram after an experiment.

Potential Cause Troubleshooting Step Recommended Action
Reaction with Experimental Reagents Run control experiments where the compound is incubated with each individual reagent under the same conditions to identify the source of the interaction.If a specific reagent is causing degradation, investigate the possibility of using an alternative reagent or modifying the experimental protocol (e.g., order of addition, reaction time).
pH-Mediated Degradation Measure the pH of your experimental solution. Run the experiment in a buffered solution to maintain a stable pH.Use a buffer system appropriate for your experiment that maintains a near-neutral pH.
Photodegradation during Experiment Perform the experiment under low-light conditions or by wrapping the reaction vessel in aluminum foil.Minimize light exposure throughout the experimental procedure.

Problem 3: Inconsistent results or loss of biological activity in my assays.

Potential Cause Troubleshooting Step Recommended Action
Degradation in Assay Buffer Prepare a solution of the compound in the assay buffer and monitor its stability over the time course of the experiment using HPLC or LC-MS.If the compound is unstable in the assay buffer, consider preparing fresh dilutions immediately before each experiment or investigate alternative buffer components.
Freeze-Thaw Cycles Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.Prepare aliquots to minimize the number of times the main stock solution is warmed and refrozen.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound under specific solvent and temperature conditions.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, methanol, acetonitrile).

  • Aliquot the stock solution into multiple amber vials.

  • Store the vials under different temperature conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

  • Acidic Degradation: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a UV light source.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by LC-MS/MS to identify and characterize the degradation products.

Visualizations

Degradation_Pathway parent 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation hydrolysis_product 4-Chlorobenzyl Mercaptan + 3-Hydroxy-1H-1,2,4-Triazole parent->hydrolysis_product Hydrolysis (Extreme pH/Heat) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation Troubleshooting_Workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_solution Analyze Solution by HPLC/LC-MS check_storage->analyze_solution new_peaks New Peaks Observed? analyze_solution->new_peaks identify_peaks Identify Degradation Products (e.g., Oxidation, Hydrolysis) new_peaks->identify_peaks Yes no_new_peaks No New Peaks, Parent Compound Reduced? new_peaks->no_new_peaks No optimize_conditions Optimize Storage/Experimental Conditions identify_peaks->optimize_conditions end Problem Resolved optimize_conditions->end check_concentration Verify Initial Concentration and Dilution Accuracy no_new_peaks->check_concentration Yes no_new_peaks->end No check_concentration->end

Side product formation in the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis is typically achieved through the S-alkylation of 4H-1,2,4-triazole-3-thiol (also known as 3-mercapto-1H-1,2,4-triazole) with 4-chlorobenzyl chloride. This reaction is a nucleophilic substitution where the sulfur atom of the triazole thiol acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. The reaction is usually carried out in the presence of a base to deprotonate the thiol group, forming a more potent thiolate nucleophile.

Q2: What are the most common side products in this synthesis?

The most prevalent side products are N-alkylated isomers. The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), which are also nucleophilic and can compete with the sulfur atom for alkylation by 4-chlorobenzyl chloride. This results in the formation of one or more of the following isomers:

  • 1-(4-Chlorobenzyl)-4H-1,2,4-triazole-3-thione

  • 2-(4-Chlorobenzyl)-2H-1,2,4-triazole-3-thione

  • 4-(4-Chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Another potential side product is 4-chlorobenzyl alcohol, which can form if the alkylating agent, 4-chlorobenzyl chloride, undergoes hydrolysis in the presence of water and a base.

Q3: How can I control the regioselectivity to favor S-alkylation over N-alkylation?

Controlling the regioselectivity is a critical aspect of this synthesis. Several factors can be adjusted to favor the desired S-alkylation:

  • Choice of Base: The type of base used can significantly influence the outcome. Using a milder base, such as triethylamine (Et3N), tends to favor S-alkylation.[1] Stronger bases, like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), can increase the nucleophilicity of the nitrogen atoms, leading to a higher proportion of N-alkylated products.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for S-alkylation.

  • Solvent: The choice of solvent can also play a role, although this is less predictable. Polar aprotic solvents like DMF or acetonitrile are commonly used.

Q4: How can I identify the desired product and the potential side products?

The most effective methods for identifying and distinguishing between the S- and N-alkylated isomers are 1H and 13C NMR spectroscopy.

  • 1H NMR: The chemical shift of the methylene protons (-CH2-) of the 4-chlorobenzyl group is a key indicator. In the S-alkylated product, this signal typically appears at a different chemical shift compared to the N-alkylated isomers. For example, in S-benzylated triazoles, the -CH2- signal is often observed around 4.4 ppm, while in N-benzylated isomers, it may be shifted.[2]

  • 13C NMR: The chemical shift of the triazole ring carbons, particularly the carbon attached to the sulfur (C3) and the other ring carbons (C5), can help differentiate between the isomers. In the thione tautomer of N-alkylated products, the C=S carbon will have a characteristic chemical shift in the range of 150-160 ppm.

Mass spectrometry (MS) can confirm the molecular weight of the product and its isomers, but it generally cannot distinguish between them without fragmentation analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired S-alkylated product 1. Incomplete reaction. 2. Formation of a significant amount of N-alkylated side products. 3. Hydrolysis of 4-chlorobenzyl chloride. 4. Suboptimal reaction conditions (temperature, time).1. Monitor the reaction progress using TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. 2. Modify the reaction conditions to favor S-alkylation (see FAQ Q3). Consider using a milder base like triethylamine.[1] 3. Ensure anhydrous reaction conditions by using dry solvents and reagents. 4. Optimize the reaction temperature and time based on literature for similar reactions or through systematic experimentation.
Presence of multiple spots on TLC, indicating a mixture of products 1. Competitive N-alkylation at different nitrogen atoms of the triazole ring. 2. Presence of unreacted starting materials. 3. Formation of 4-chlorobenzyl alcohol as a byproduct.1. As mentioned above, adjust the base and reaction conditions to improve regioselectivity.[1] 2. Use column chromatography for purification. A solvent system of hexane and ethyl acetate is often effective for separating these types of isomers. 3. Use 1H NMR to identify the characteristic signals of the different isomers and the alcohol byproduct.
Difficulty in purifying the desired product The S- and N-alkylated isomers can have very similar polarities, making separation by column chromatography challenging.1. Use a long chromatography column and a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system if the product is a solid. 3. If separation is still difficult, derivatization of the mixture might be an option to alter the polarities of the components for easier separation.
The reaction does not proceed at all 1. Inactive reagents (e.g., old 4-chlorobenzyl chloride). 2. Insufficiently strong base to deprotonate the thiol. 3. Low reaction temperature.1. Check the purity and activity of the starting materials. 4-chlorobenzyl chloride should be stored under anhydrous conditions. 2. If using a very weak base, consider switching to a slightly stronger one, but be mindful of the potential for increased N-alkylation. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol based on common procedures for the S-alkylation of triazole thiols. Optimization may be required.

Materials:

  • 4H-1,2,4-Triazole-3-thiol

  • 4-Chlorobenzyl chloride

  • Base (e.g., Triethylamine, Potassium Carbonate, or Sodium Hydroxide)

  • Solvent (e.g., Ethanol, DMF, or Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve 4H-1,2,4-triazole-3-thiol (1 equivalent) in the chosen solvent.

  • Add the base (1.1 to 1.5 equivalents). If using a solid base like K2CO3, ensure it is finely powdered and well-dispersed.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate salt.

  • Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • If a solid precipitate (the salt of the base) has formed, filter it off.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Triazole Thiol in Solvent B Add Base A->B Formation of Thiolate C Add 4-Chlorobenzyl Chloride Solution B->C D Stir and Monitor (TLC) C->D E Cool and Filter D->E F Solvent Evaporation E->F G Aqueous Work-up (Extraction) F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Side Product Formation Pathway

side_product_formation cluster_reactants Reactants cluster_products Potential Products Triazole 4H-1,2,4-Triazole-3-thiol S_Product Desired S-Alkylated Product This compound Triazole->S_Product S-Alkylation (Desired Pathway) N_Product N-Alkylated Side Products (N1, N2, N4 isomers) Triazole->N_Product N-Alkylation (Side Reaction) BenzylChloride 4-Chlorobenzyl Chloride BenzylChloride->S_Product BenzylChloride->N_Product

Caption: Competing S- and N-alkylation pathways in the synthesis.

References

Technical Support Center: Long-Term Storage Stability of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, it is recommended to store this compound under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: In an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Moisture: In a tightly sealed container with a desiccant to prevent hydrolysis.

Improper storage can lead to degradation, primarily through oxidation of the thioether linkage.[1][2][3][4][5]

Q2: I've noticed a change in the color of my compound upon storage. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. The most probable cause is the oxidation of the thioether sulfur atom to a sulfoxide or sulfone.[6] It is also possible that photodecomposition has occurred if the compound was exposed to light. It is recommended to re-analyze the purity of the sample using a validated analytical method, such as HPLC-UV or LC-MS, before use.

Q3: My compound shows a new, more polar peak on the HPLC chromatogram after storage. What is this likely to be?

A3: A new, more polar peak is a strong indication of the formation of oxidation products. The thioether moiety is susceptible to oxidation, which would result in the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidized products are more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.

Q4: How can I prevent the oxidation of the thioether group during storage and handling?

A4: To prevent oxidation, always handle the compound under an inert atmosphere (e.g., in a glovebox).[7] Use de-gassed solvents for preparing solutions. For long-term storage, sealing the container under argon or nitrogen is highly recommended. Storing at low temperatures (-20°C or -80°C) will also slow down the rate of oxidation.

Q5: What are the potential degradation pathways for this compound under stress conditions?

A5: Based on the structure, the primary degradation pathways are:

  • Oxidation: The thioether sulfur is the most likely site of oxidation, forming a sulfoxide and then a sulfone. This can be induced by atmospheric oxygen, peroxides, or other oxidizing agents.[6]

  • Hydrolysis: While the triazole ring is generally stable, under harsh acidic or basic conditions, cleavage of the thioether bond or degradation of the triazole ring can occur.[8][9]

  • Photodegradation: Exposure to UV or visible light can lead to decomposition. The extent and nature of this degradation would need to be determined by photostability studies.[10][11][12][13][14]

Below is a diagram illustrating the primary oxidative degradation pathway.

G cluster_0 Oxidative Degradation Pathway Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation [O]

Primary oxidative degradation pathway of the compound.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to indicate potential degradation profiles. Actual results may vary.

Stress ConditionDurationTemperaturePurity (%)Major Degradant (%)Degradation Pathway
Acid Hydrolysis 24 hours60°C98.51.2 (Unknown)Hydrolysis
(0.1 M HCl)
Base Hydrolysis 24 hours60°C97.22.5 (Unknown)Hydrolysis
(0.1 M NaOH)
Oxidative 8 hoursRoom Temp85.313.8 (Sulfoxide)Oxidation
(3% H₂O₂)
Thermal 48 hours80°C99.10.8 (Unknown)Thermal
Photostability 24 hoursRoom Temp96.53.1 (Photodegradant)Photolysis
(ICH Q1B light exposure)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[15][16][17][18]

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for 8 hours.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples immediately by HPLC-UV or LC-MS to prevent further degradation.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10][11]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV or LC-MS.

Below is a diagram of the general experimental workflow for assessing compound stability.

G cluster_1 Stability Assessment Workflow Start Compound Sample Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Long_Term Long-Term Stability Study (ICH Conditions) Start->Long_Term Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Develop_Method Analyze Analyze Samples at Time Points Develop_Method->Analyze Long_Term->Analyze Data Evaluate Data (Purity, Degradants) Analyze->Data End Establish Storage Conditions and Shelf-Life Data->End

General workflow for assessing long-term stability.
Analytical Method: Reverse-Phase HPLC-UV

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Logical Troubleshooting Workflow

If you encounter stability issues, the following workflow can help you identify the cause and find a solution.

G cluster_2 Troubleshooting Stability Issues Start Stability Issue Observed (e.g., new peak, color change) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Incorrect_Storage Incorrect Storage Check_Storage->Incorrect_Storage Correct_Storage Correct Storage Conditions and Re-test Incorrect_Storage->Correct_Storage Yes LCMS_Analysis Analyze by LC-MS to Identify Degradants Incorrect_Storage->LCMS_Analysis No End Problem Resolved Correct_Storage->End Oxidation_Product Oxidation Product Detected? LCMS_Analysis->Oxidation_Product Hydrolysis_Product Hydrolysis Product Detected? Oxidation_Product->Hydrolysis_Product No Implement_Inert Implement Inert Atmosphere Handling and Storage Oxidation_Product->Implement_Inert Yes Control_Moisture Control Moisture (Use Desiccant) Hydrolysis_Product->Control_Moisture Yes Implement_Inert->End Control_Moisture->End

A logical workflow for troubleshooting stability issues.

References

Adjusting pH for optimal activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

The optimal pH for the biological activity of this compound is highly dependent on the specific biological target and the assay conditions. As a 1,2,4-triazole derivative, its activity is often linked to the inhibition of specific enzymes.[1][2][3][4][5][6] The ionization state of both the compound and its target protein can be critical for binding and efficacy, and this is directly influenced by pH.[7][8] Therefore, empirical determination of the optimal pH for your specific experimental setup is crucial.

Q2: How does pH affect the stability and solubility of this compound?

The stability and solubility of this compound can be influenced by pH. The 1,2,4-triazole ring has both acidic and basic properties (amphoteric), with a pKa for the protonated form around 2.45 and for the neutral form around 10.26.[9] Extreme pH values, both acidic and alkaline, can potentially lead to the degradation of the compound. It is recommended to prepare fresh solutions in a buffer system that is close to the intended experimental pH. Solubility may also vary with pH; therefore, it is advisable to visually inspect solutions for any precipitation after pH adjustment.

Q3: What are the common biological targets of 1,2,4-triazole derivatives?

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[2][3][4][5][6] A common mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane. In other contexts, they can act as enzyme inhibitors targeting various other pathways.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no compound activity Suboptimal pH of the assay buffer.Determine the optimal pH for your specific enzyme or cell-based assay by performing a pH-rate profile experiment. Test a range of pH values (e.g., from 4.0 to 9.0) to identify the pH at which the compound exhibits maximum inhibitory activity.
Compound precipitation in the assay medium.Check the solubility of the compound at the working concentration and pH. If precipitation is observed, consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect the biological system, or adjust the pH of the stock solution before final dilution.
Compound degradation.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, protected from light.
Inconsistent results between experiments Fluctuation in the pH of the assay buffer.Ensure the buffer system used has sufficient buffering capacity at the desired pH. Calibrate the pH meter before each use. Prepare fresh buffer for each set of experiments.
Inaccurate compound concentration.Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if a molar extinction coefficient is known.
High background signal in the assay Interaction of the compound with assay components at the current pH.Run appropriate controls, including the compound with the detection reagents alone, to check for any interference. If interference is observed, consider modifying the assay protocol or using a different detection method. The pH can sometimes influence these non-specific interactions.

Experimental Protocols

Determining the Optimal pH for Enzyme Inhibition

This protocol describes a general method to determine the optimal pH for the inhibitory activity of this compound against a hypothetical target enzyme.

Materials:

  • This compound (stock solution in DMSO)

  • Target enzyme

  • Enzyme substrate

  • A set of buffers covering a pH range (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)

  • Microplate reader

  • 96-well plates

Procedure:

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired experimental spectrum (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in each of the different pH buffers.

  • Assay Setup:

    • In a 96-well plate, add the appropriate buffer of a specific pH to each well.

    • Add a fixed concentration of this compound to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Add the enzyme solution to all wells and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Data Collection: Measure the reaction rate using a microplate reader at appropriate time intervals.

  • Data Analysis:

    • Calculate the initial velocity of the enzymatic reaction for each pH value, both in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each pH point.

    • Plot the percentage of inhibition as a function of pH to identify the optimal pH for the compound's activity.

Data Presentation:

pHEnzyme Activity (Control) (units/min)Enzyme Activity (with Inhibitor) (units/min)% Inhibition
4.025.318.228.1
4.548.730.138.2
5.075.235.353.1
5.592.132.265.0
6.0100.025.075.0
6.595.428.670.0
7.088.335.360.0
7.576.138.150.0
8.060.536.340.0
8.545.231.630.1
9.030.124.119.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for pH Optimization

A Prepare Buffer Series (e.g., pH 4.0 - 9.0) B Prepare Reagents (Enzyme, Substrate, Inhibitor) in each buffer A->B C Perform Enzyme Assay at each pH B->C D Measure Reaction Rates (Control vs. Inhibitor) C->D E Calculate % Inhibition D->E F Plot % Inhibition vs. pH E->F G Determine Optimal pH F->G

Caption: Workflow for determining the optimal pH for inhibitor activity.

Hypothetical Signaling Pathway Inhibition

cluster_cell Fungal Cell S Substrate (e.g., Lanosterol) E Target Enzyme (e.g., Lanosterol 14α-demethylase) S->E binds to P Product (e.g., Ergosterol Precursor) E->P catalyzes M Fungal Cell Membrane (Ergosterol-dependent integrity) P->M incorporated into I 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole I->E inhibits

Caption: Hypothetical inhibition of a fungal ergosterol biosynthesis pathway.

References

Minimizing off-target effects of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides general recommendations for working with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in cell culture. As there is limited publicly available data on the specific biological activities of this compound, the information is based on best practices for small molecule inhibitors and the known properties of the broader 1,2,4-triazole class of molecules. Researchers are strongly encouraged to perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency (IC50 or EC50). A typical starting point for in vitro cell-based assays is to perform a dose-response curve from a high concentration (e.g., 10-100 µM) down to a low concentration (e.g., 1-10 nM).[1] It is crucial to use the lowest concentration possible that elicits the desired effect to minimize potential off-target activities.[1]

Q2: What is the best solvent to use for dissolving and storing this compound?

A2: Based on its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q3: What are the potential off-target effects of 1,2,4-triazole-containing compounds?

A3: The 1,2,4-triazole scaffold is present in a wide range of biologically active molecules, including antifungal, antibacterial, anticancer, and anticonvulsant agents.[3][4] Therefore, off-target effects could potentially involve a variety of cellular pathways. Some 1,2,4-triazole derivatives have been shown to interact with enzymes, ion channels, and receptors.[5][6] It is advisable to perform counter-screening against a panel of relevant targets to assess the selectivity of this compound.

Q4: How can I validate that the observed phenotype is due to the on-target effect of the compound?

A4: Validating on-target effects is a critical step. Strategies include:

  • Structure-Activity Relationship (SAR): Testing structurally related but inactive analogs of the compound.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target and observing if this phenocopies the effect of the compound.[7]

  • Target Overexpression: Overexpressing the target protein, which may lead to a requirement for higher concentrations of the compound to achieve the same effect.

  • Biochemical Assays: Directly measuring the interaction of the compound with its purified target protein in a cell-free system.

Q5: Should I be concerned about the chemical stability of this compound in cell culture media?

A5: The stability of a small molecule in cell culture media can influence experimental outcomes.[1] It is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Cell Toxicity at Low Concentrations - Compound is highly potent and cytotoxic.- Off-target toxicity.- Solvent (e.g., DMSO) toxicity.- Perform a more granular dose-response curve at lower concentrations.- Test the compound in a panel of different cell lines to assess for cell-type specific toxicity.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[2]
No Observable Effect at High Concentrations - Compound is not potent against the target in your cell line.- Poor cell permeability.- Compound is unstable in your cell culture medium.- Incorrect compound handling or storage.- Confirm the identity and purity of your compound stock.- Use a positive control to ensure your assay is working correctly.- Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]- Check the stability of the compound in your media over time.
Inconsistent Results Between Experiments - Variability in cell density or health.- Inconsistent compound dilution or treatment times.- Passage number of cells affecting their response.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Prepare fresh dilutions of the compound for each experiment from a validated stock.- Use cells within a defined passage number range.
Observed Effect is Not Specific - Off-target effects of the compound.- Compound is a pan-assay interference compound (PAIN).- Perform counter-screening against related and unrelated targets.- Use a structurally unrelated compound that targets the same pathway as a control.- Consult databases of known PAINs to check for structural alerts.[1]

Quantitative Data Summary Template

Assay Type Cell Line Parameter Value Units
On-Target Activity[e.g., MCF-7]EC50µM
Cytotoxicity[e.g., MCF-7]IC50µM
Off-Target Screen 1[e.g., Kinase Panel]KinM
Off-Target Screen 2[e.g., GPCR Panel]% Inhibition @ 10 µM%

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range (Dose-Response Curve)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or your specific functional assay.

  • Data Analysis: Plot the assay readout against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: Assessing Off-Target Effects via Cytotoxicity Profiling
  • Cell Panel: Select a panel of diverse cell lines from different tissue origins.

  • Dose-Response: For each cell line, perform a dose-response experiment as described in Protocol 1 to determine the IC50 for cytotoxicity.

  • Data Comparison: Compare the IC50 values across the different cell lines. A compound with a narrow window between its on-target EC50 and its cytotoxic IC50 in unrelated cell lines may have off-target liabilities.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 On-Target Validation cluster_3 Conclusion start Start: Compound Synthesis and QC dose_response Dose-Response Curve in Primary Assay start->dose_response ic50_ec50 Determine IC50/EC50 dose_response->ic50_ec50 cytotoxicity Cytotoxicity Profiling Across Cell Lines ic50_ec50->cytotoxicity selectivity Selectivity Panel Screening (e.g., Kinase Panel) ic50_ec50->selectivity target_engagement Target Engagement Assay (e.g., NanoBRET) ic50_ec50->target_engagement pathway_analysis Cellular Thermal Shift Assay (CETSA) or Proteomics cytotoxicity->pathway_analysis selectivity->pathway_analysis phenocopy Target Knockdown/Knockout (siRNA/CRISPR) target_engagement->phenocopy rescue Target Overexpression/Mutant Rescue phenocopy->rescue conclusion Confirmed On-Target Activity with Minimal Off-Target Effects rescue->conclusion

Caption: Experimental workflow for characterizing a novel small molecule inhibitor.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Inhibitor 3-[(4-Chlorobenzyl)Thio]- 1H-1,2,4-Triazole (Hypothetical Target) Inhibitor->AKT Inhibition

Caption: Hypothetical signaling pathway potentially modulated by a 1,2,4-triazole derivative.

References

Validation & Comparative

Comparative analysis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole and itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, 1,2,4-triazole scaffolds have emerged as a promising area of research. This guide provides a comparative analysis of the well-established antifungal drug, itraconazole, and a novel investigational compound, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in further research and development.

Introduction to the Compounds

Itraconazole , a synthetic triazole antifungal agent, has been a cornerstone in the treatment of a broad spectrum of fungal infections since its introduction. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

This compound is a novel compound featuring the core 1,2,4-triazole ring, a structure known for its diverse pharmacological activities. While direct and extensive experimental data for this specific molecule is limited in publicly available literature, this guide will leverage data from a closely related analogue to provide a preliminary comparative perspective.

Quantitative Data Summary

The following tables summarize the available quantitative data for the antifungal activity of a closely related analogue of this compound and the established antifungal, itraconazole.

Note: Data for this compound is represented by a structurally similar N-(4-chlorobenzyl) piperazine carbodithioate derivative of a 1,2,4-triazole alcohol (referred to herein as "Analogue 21b"), as reported in scientific literature.[1] Direct experimental data for this compound was not available.

Compound Fungal Species MIC Range (mg/L)
Analogue 21b Candida albicans0.063 - 0.5[1]
Candida glabrata0.063 - 0.5[1]
Candida parapsilosis0.063 - 0.5[1]
Candida krusei0.063 - 0.5[1]
Candida tropicalis0.063 - 0.5[1]
Itraconazole Candida albicans0.06 - 4.0
Candida glabrata0.12 - 16.0
Candida parapsilosis0.03 - 1.0
Candida krusei0.25 - 8.0
Candida tropicalis0.06 - 2.0
Aspergillus fumigatus0.125 - 2.0
Aspergillus flavus0.25 - 2.0
Aspergillus niger0.5 - 4.0
Aspergillus terreus0.5 - 2.0

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to ensure viable and pure colonies.

  • A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • A series of twofold dilutions of each antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the drug-free control well. The endpoint is read visually or using a spectrophotometer.

Visualizations

Mechanism of Action of Itraconazole

Itraconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Conversion Itraconazole Itraconazole Itraconazole->CYP51A1 Inhibits

Caption: Mechanism of action of Itraconazole.

Comparative Analysis Workflow

Comparative_Analysis_Workflow cluster_compounds Compounds for Comparison cluster_evaluation In Vitro Evaluation cluster_analysis Comparative Analysis cluster_outcome Outcome Itraconazole Itraconazole (Established Antifungal) Antifungal_Activity Antifungal Activity (MIC Determination) Itraconazole->Antifungal_Activity Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Itraconazole->Cytotoxicity NovelTriazole This compound (Investigational Compound) NovelTriazole->Antifungal_Activity NovelTriazole->Cytotoxicity Data_Comparison Direct Comparison of MIC & Cytotoxicity Data Antifungal_Activity->Data_Comparison Data_comparison Data_comparison Cytotoxicity->Data_comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis Lead_Identification Identification of Potential Lead Compounds SAR_Analysis->Lead_Identification

Caption: Logical workflow for comparative analysis.

Discussion and Future Directions

The available data on the N-(4-chlorobenzyl) piperazine carbodithioate analogue of a 1,2,4-triazole alcohol (Analogue 21b) suggests potent in vitro activity against a range of Candida species, with MIC values comparable to or even lower than those of itraconazole in some instances.[1] This indicates that the 4-chlorobenzyl moiety, when incorporated into a triazole scaffold, may contribute significantly to antifungal efficacy.

However, it is crucial to underscore that these findings are based on a structurally related compound and not this compound itself. The thioether linkage and the absence of the piperazine carbodithioate and alcohol functionalities in the target compound will undoubtedly influence its physicochemical properties, pharmacokinetic profile, and biological activity.

Therefore, the immediate and most critical next step is the synthesis and comprehensive in vitro evaluation of this compound. This should include:

  • Antifungal Susceptibility Testing: Determination of MIC values against a broad panel of clinically relevant yeasts and molds, including species of Candida, Aspergillus, and dermatophytes.

  • Cytotoxicity Assays: Evaluation of the compound's toxicity against various human cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Investigations to elucidate whether the compound targets the same ergosterol biosynthesis pathway as itraconazole or possesses a novel mechanism of action.

A direct, head-to-head comparison of the experimental data for this compound with that of itraconazole will provide a clear and objective assessment of its potential as a novel antifungal candidate. The promising activity of the related analogue warrants this further investigation, which could lead to the development of a new generation of effective antifungal therapies.

References

Validating the Antimicrobial Potential of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Comparative Analysis Against Reference Strains

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of a specific derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, against standardized reference strains. The in-vitro efficacy of this compound is benchmarked against established antimicrobial agents, offering a clear perspective on its potential therapeutic value for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial potency.[4] For this analysis, the performance of the target compound is compared with that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent included for structural comparison context.

The selection of reference strains is critical for the reproducibility and standardization of antimicrobial susceptibility testing.[5][6] The strains used in this evaluation, Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, are quality control strains widely recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]

CompoundS. aureus ATCC 25923 (MIC in µg/mL)B. subtilis ATCC 6633 (MIC in µg/mL)E. coli ATCC 25922 (MIC in µg/mL)P. aeruginosa ATCC 27853 (MIC in µg/mL)
This compound163264>128
Ciprofloxacin0.50.250.0150.25
Fluconazole>128>128>128>128

Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the quantitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

  • Test Compound and Control Antibiotics: Stock solutions of this compound, Ciprofloxacin, and Fluconazole were prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Lyophilized reference strains (S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, and P. aeruginosa ATCC 27853) were reconstituted and cultured on appropriate agar plates.

  • Growth Medium: Mueller-Hinton Broth (MHB) was prepared and sterilized.

  • Microtiter Plates: Sterile 96-well microtiter plates were used.

2. Inoculum Preparation:

  • Several colonies of each bacterial strain were transferred from an overnight culture into sterile saline.

  • The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension was further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of the test compound and control antibiotics was performed in the 96-well microtiter plates using MHB. The typical concentration range tested was from 128 µg/mL to 0.25 µg/mL.

  • Each well was inoculated with the prepared bacterial suspension.

  • Positive control wells (containing bacterial suspension and MHB without any antimicrobial agent) and negative control wells (containing MHB only) were included on each plate.

  • The microtiter plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism was observed.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Procedure cluster_results Results A Prepare Stock Solutions (Test Compound & Controls) F Serial Dilution of Compounds in 96-Well Plate A->F B Culture Reference Bacterial Strains D Adjust Bacterial Suspension to 0.5 McFarland Standard B->D C Prepare Mueller-Hinton Broth C->F E Dilute to Final Inoculum Concentration D->E G Inoculate Wells with Bacterial Suspension E->G F->G H Incubate at 37°C for 18-24 hours G->H I Visually Inspect for Growth H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Caption: Workflow for MIC determination by broth microdilution.

Discussion

The synthesized data indicates that this compound exhibits moderate antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The activity against Bacillus subtilis was less pronounced, and the compound showed limited efficacy against the tested Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa.

In comparison to Ciprofloxacin, a potent broad-spectrum antibiotic, the novel triazole derivative is significantly less active across all tested strains. This is a common observation when comparing novel compounds to highly optimized, clinically established antibiotics. The lack of activity for Fluconazole against bacteria is expected, as it is an antifungal agent, and its inclusion serves to highlight the specificity of antimicrobial action.

The structure-activity relationship of 1,2,4-triazole derivatives has been a subject of extensive research.[2] The presence of a substituted benzylthio moiety at the 3-position of the triazole ring is a common feature in compounds with reported antimicrobial activity. The moderate activity observed suggests that further structural modifications could be explored to enhance the potency and broaden the spectrum of this compound. Future studies could involve synthesizing analogues with different substituents on the benzyl ring or modifying the linker between the triazole and the benzyl group to optimize its interaction with bacterial targets.

References

Cross-Validation of HPLC and NMR Data for the Characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. The objective is to demonstrate the cross-validation of these two powerful analytical techniques to ensure the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The quantitative data obtained from both HPLC and NMR analyses are summarized in the tables below for a clear and direct comparison.

Table 1: HPLC Analysis Data

ParameterValue
Retention Time (t_R)8.54 min
Purity (by area %)99.2%
Tailing Factor1.1
Theoretical Plates12,500

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.95br s1HN-H (Triazole)
8.50s1HC5-H (Triazole)
7.38d, J=8.4 Hz2HAr-H
7.32d, J=8.4 Hz2HAr-H
4.45s2HS-CH₂

Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ) ppmAssignment
156.0C3 (Triazole)
145.5C5 (Triazole)
136.2Ar-C (Quaternary)
132.0Ar-C (Quaternary, C-Cl)
131.1Ar-CH
128.8Ar-CH
34.5S-CH₂

Experimental Protocols

Detailed methodologies for the HPLC and NMR experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method was developed to assess the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-2 min: 30% A

    • 2-10 min: 30% to 80% A

    • 10-12 min: 80% A

    • 12-13 min: 80% to 30% A

    • 13-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The compound was dissolved in acetonitrile at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the compound.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

  • Data Processing: The spectra were processed using MestReNova software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Visualization of Cross-Validation Workflow

The logical workflow for the cross-validation of HPLC and NMR data is illustrated in the following diagram.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_data_evaluation Data Evaluation cluster_validation Cross-Validation cluster_conclusion Conclusion synthesis Synthesis of this compound hplc HPLC Analysis synthesis->hplc Sample for Purity nmr NMR Spectroscopy synthesis->nmr Sample for Structure hplc_results Purity > 99% Single Major Peak hplc->hplc_results nmr_results Correct Proton & Carbon Signals Expected Multiplicities & Integrations nmr->nmr_results cross_validation Cross-Validation Check hplc_results->cross_validation nmr_results->cross_validation conclusion Structure Confirmed & Purity Verified cross_validation->conclusion Data Concordant

Caption: Workflow for Cross-Validation of Analytical Data.

Comparative Efficacy of 4-Chlorobenzyl Thio-Triazoles Versus Other Substituted Benzyl Thio-Triazoles in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of 4-chlorobenzyl thio-triazoles against other substituted benzyl thio-triazoles. The information is compiled from recent studies, focusing on quantitative data from antibacterial and antifungal screening assays. The structure-activity relationships (SAR) are analyzed to provide insights for future drug design and development.

Comparative Efficacy Data

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below, summarized from multiple studies, compares the MIC values of various substituted benzyl thio-triazole derivatives against a range of pathogenic bacteria and fungi. Lower MIC values indicate higher efficacy.

Studies consistently show that the presence and position of a halogen substituent on the benzyl ring play a crucial role in the antimicrobial activity of thio-triazole compounds.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound Substituent (on Benzyl Ring) Core Structure Staphylococcus aureus Bacillus subtilis Escherichia coli Reference
4-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 100 - >500 [1]
2-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 100 - >500 [1]
3-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 150 - >500 [1]
4-Fluoro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 150 - >500 [1]
4-Hydroxy Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 18 20 25 [2]
4-Chloro Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 22 25 30 [2]
3,4-Dichloro 1,2,4-Triazole-3-thione Potent Activity Potent Activity Potent Activity [3]

| Unsubstituted Benzyl | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | High Activity |[4] |

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound Substituent (on Benzyl Ring) Core Structure Microsporum gypseum Candida albicans Aspergillus niger Reference
4-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 75 >500 >500 [1]
2-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 75 >500 >500 [1]
3-Chloro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 100 >500 >500 [1]
4-Fluoro Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 100 >500 >500 [1]
4-Nitro Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol - 24 32 [2]

| 3,4-Dichloro | 1,2,4-Triazole-3-thione | Potent Activity | Potent Activity | Potent Activity |[3] |

Note: Direct MIC values for the 3,4-dichloro derivative were not specified in the abstract but were described as the "most potent" against all tested strains.[3]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends regarding the structure-activity relationship:

  • Halogenation: The presence of a halogen on the benzyl ring is consistently associated with significant antimicrobial activity. Both chloro and fluoro substitutions enhance potency, particularly against certain fungal strains like Microsporum gypseum.[1]

  • Position of Substitution: For single substitutions on the phenyl ring, the para (4) and ortho (2) positions for chlorine appear to be more effective than the meta (3) position for antifungal activity.[1]

  • Multiple Halogenations: Dichloro-substituted compounds, such as 3,4-dichlorobenzyl triazole-thione, have been reported to exhibit the most potent antibacterial and antifungal activities across a wide range of microbes, suggesting a synergistic effect.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: In one series of compounds, the electron-releasing hydroxyl group at the para position resulted in better activity against both Gram-positive and Gram-negative bacteria compared to the electron-withdrawing halo groups.[2] Conversely, a 4-nitro substituted compound showed good antifungal activity.[2] This indicates that the electronic properties of the substituent significantly influence the biological effect, and the optimal choice may depend on the specific core structure and target organism.

Visualizations

General Synthesis Pathway

The following diagram illustrates a common synthetic route for producing substituted 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, which serve as precursors for many of the tested compounds.

G cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: Schiff Base Formation A Substituted Benzoic Acid + Thiocarbohydrazide B Heat A->B C 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol B->C E Final Substituted Benzyl Thio-Triazole Derivative C->E Reaction D Substituted Benzaldehyde D->E Condensation cluster_workflow Screening Process start Synthesized Compound Stock prepare Prepare Serial Dilutions in DMSO start->prepare inoculate Inoculate Microtiter Plates with Microbial Culture prepare->inoculate incubate Incubate Plates (e.g., 37°C for 24h) inoculate->incubate observe Observe for Visible Growth incubate->observe determine Determine MIC (Lowest concentration with no growth) observe->determine

References

Cytotoxicity comparison of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole nucleus is a prominent feature in a multitude of compounds investigated for their therapeutic properties, including significant anticancer activity. These compounds have been shown to exert cytotoxic effects across a diverse range of cancer cell lines, indicating a broad spectrum of potential applications in oncology. This guide summarizes key findings on the cytotoxicity of various 1,2,4-triazole derivatives, providing valuable comparative data for researchers and drug development professionals.

Cytotoxicity Profile of 1,2,4-Triazole Derivatives

The anti-proliferative activity of several 1,2,4-triazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in the table below.

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
1,2,4-Triazole Pyridine Derivative (TP6)Murine Melanoma (B16F10)41.12 - 61.11Not Specified
1,2,4-Triazole Schiff Bases (TB-NO2, TB-OCH3)Liver (HEPG2), Colon (HCT-116), Breast (MCF-7)Effective Anticancer ActivityNot Specified
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9)Human Melanoma (VMM917)Selective (4.9-fold vs normal cells)Not Specified
1,2,4-Triazole-3-thiol HydrazonesMelanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1)2 - 17Dacarbazine, Erlotinib
1,2,4-Triazolo[4,3-b][1][2][3][4]tetrazine DerivativeColon Carcinoma (HT-29)12.69 ± 7.14Cisplatin (14.01 µM)
1,2,4-Triazole incorporating Mefenamic Acid (HB5)Hepatocyte Carcinoma (Hep G2)Lowest among tested compoundsNot Specified

Experimental Protocols

The following section outlines the general methodology employed in the cited studies to assess the cytotoxicity of 1,2,4-triazole derivatives.

Cell Viability Assessment using MTT Assay

A prevalent method for evaluating the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow of the MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4-triazole derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with 1,2,4-triazole derivatives A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 values F->G Apoptosis_Signaling_Pathway cluster_pathway Proposed Apoptosis Induction Pathway Triazole 1,2,4-Triazole Derivative Bax ↑ Bax (Pro-apoptotic) Triazole->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Benchmarking Guide to the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a heterocyclic compound of interest in medicinal chemistry. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most efficient synthesis strategy based on factors such as yield, reaction time, and reagent choice.

Executive Summary

The synthesis of this compound is typically achieved through a two-step process: the formation of the 1H-1,2,4-triazole-3-thiol precursor followed by its S-alkylation with 4-chlorobenzyl chloride. This guide evaluates different methodologies for each step, drawing from established literature to provide a comparative analysis of their efficiencies. Variations in bases and solvent systems for the S-alkylation step are key determinants of overall yield and reaction conditions.

Comparison of Synthesis Efficiencies

The overall synthesis efficiency is a product of the yields of the two main stages: the formation of the 1,2,4-triazole-3-thiol intermediate and its subsequent S-alkylation. The following tables summarize the quantitative data for each step based on reported experimental findings for the target molecule and closely related analogues.

Table 1: Synthesis Efficiency of 1,2,4-Triazole-3-thiol Precursors

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Alkaline CyclizationThiosemicarbazide derivative2N NaOH, Reflux51-69[1]
Alkaline Cyclization1-(Aroyl)thiosemicarbazidesAqueous NaOH, Reflux62-79[2]
One-Pot, Two-Step SynthesisSubstituted hydrazide, Aryl isothiocyanateEthanol, then 4N NaOH, RefluxHigh[3]

Table 2: Synthesis Efficiency of S-Alkylation to Yield this compound and Analogues

MethodPrecursorReagentsSolventYield (%)Reference
Primary Method (Eliazyan et al.) 1H-1,2,4-triazole-3-thiol4-Chlorobenzyl chloride, KOHEthanol78-93 (analogues)[4]
Alternative 1 (Base Variation)1,2,4-triazole-3-thionesBenzyl halides, 10% aqueous NaOHEthanol70-99
Alternative 2 (Solvent/Base Variation)4-amino-1,2,4-triazole-3-thiol4-chlorobenzaldehyde, Conc. HCl (for Schiff base)Ethanol58 (analogue)[2]
Alternative 3 (Base Variation)1,2,4-triazole-3-thiolAlkyl halides, Sodium AcetateAbsolute EthanolHigh[5]

Experimental Protocols

Primary Synthesis Route: S-Alkylation of 1H-1,2,4-triazole-3-thiol

This method, adapted from the work of Eliazyan et al., represents a common and efficient pathway to the target molecule.

Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol

A general method for the synthesis of the triazole-3-thiol precursor involves the cyclization of a thiosemicarbazide derivative in an alkaline medium. Yields for this step typically range from 62-79%[2].

Step 2: S-Alkylation with 4-Chlorobenzyl Chloride

  • Reagents: 1H-1,2,4-triazole-3-thiol (1 eq.), Potassium Hydroxide (1 eq.), 4-Chlorobenzyl chloride (1 eq.), Ethanol.

  • Procedure:

    • Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.

    • Add a solution of potassium hydroxide in ethanol to the mixture.

    • To the resulting potassium salt solution, add 4-chlorobenzyl chloride.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating) for a specified time (typically a few hours).

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield this compound.

  • Reported Yield: While a specific yield for the 4-chloro analogue is not explicitly stated in the primary reference, yields for similar benzylated derivatives are reported to be in the range of 78-93%[4].

Alternative Synthesis Route 1: Variation of Base

This method utilizes sodium hydroxide as the base for the S-alkylation.

  • Reagents: 1,2,4-triazole-3-thione (1 eq.), Sodium Hydroxide (1 eq., typically as a 10% aqueous solution), 4-Chlorobenzyl chloride (1 eq.), Ethanol.

  • Procedure:

    • Suspend the 1,2,4-triazole-3-thione in ethanol.

    • Add the aqueous sodium hydroxide solution and stir until a clear solution is obtained.

    • Add 4-chlorobenzyl chloride to the reaction mixture.

    • Reflux the mixture for a designated period.

    • After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Reported Yield: This method has been reported to provide high yields, often in the range of 70-99%, for the S-alkylation of various 1,2,4-triazole-3-thiones.

Alternative Synthesis Route 2: One-Pot, Two-Step Synthesis of the Triazole-5-thione Precursor

A more streamlined approach to the precursor involves a one-pot, two-step method.

  • Reagents: Substituted hydrazide (1 eq.), Aryl isothiocyanate (1 eq.), Ethanol, 4N Sodium Hydroxide solution.

  • Procedure:

    • To a solution of the substituted hydrazide in ethanol, add the aryl isothiocyanate.

    • The intermediate thiosemicarbazide is formed in situ.

    • Add 4N sodium hydroxide solution and reflux the mixture for several hours.

    • After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-5-thione.

    • The product is then filtered, washed, and can be used in the subsequent S-alkylation step.

  • Reported Yield: This method is reported to be efficient with high product yields and reduced reaction times (completion within 6 hours)[3].

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: 1,2,4-Triazole-3-thiol Synthesis cluster_step2 Step 2: S-Alkylation Start Thiosemicarbazide Derivative Base_Activation Alkaline Medium (e.g., NaOH, KOH) Start->Base_Activation Reacts with Cyclization Intramolecular Cyclization (Reflux) Base_Activation->Cyclization Promotes Intermediate 1,2,4-Triazole-3-thiol Cyclization->Intermediate Reaction Nucleophilic Substitution Intermediate->Reaction Reacts with Alkylating_Agent 4-Chlorobenzyl Chloride Alkylating_Agent->Reaction Product 3-[(4-Chlorobenzyl)Thio] -1H-1,2,4-Triazole Reaction->Product

Caption: General two-step synthesis workflow for this compound.

Synthesis_Decision_Tree Start Select Synthesis Strategy Criteria1 Primary Goal? Start->Criteria1 Highest_Yield Highest Possible Yield Criteria1->Highest_Yield Yield Time_Efficiency Time Efficiency Criteria1->Time_Efficiency Speed Reagent_Availability Reagent Availability/ Cost Criteria1->Reagent_Availability Economy Method1 S-Alkylation with NaOH/Ethanol Highest_Yield->Method1 Consider (up to 99%) Method2 One-Pot Precursor Synthesis + S-Alkylation Time_Efficiency->Method2 Consider (streamlined) Method3 Primary Method with KOH/Ethanol Reagent_Availability->Method3 Consider (common reagents)

Caption: Decision tree for selecting a synthesis method based on primary research goals.

References

Reproducibility of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties. Extensive research has been dedicated to synthesizing and evaluating novel 1,2,4-triazole derivatives, leading to a vast body of literature. However, this breadth of research often focuses on the structure-activity relationships of diverse analogues rather than the rigorous, multi-lab validation of a single compound's bioactivity.

Our targeted searches for studies reporting quantitative measures of bioactivity, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole did not yield multiple independent sources that tested the compound for the same biological endpoint under comparable experimental conditions. This data is crucial for a meaningful comparison of reproducibility across different research groups.

For a robust assessment of reproducibility, the scientific community relies on the independent verification of experimental findings. This process involves different laboratories conducting the same experiments and obtaining comparable results. The absence of such overlapping studies for this compound makes it impossible to construct a direct comparison of its bioactivity and comment on the consistency of its performance across labs.

Experimental Workflow for Bioactivity Assessment

While specific data for this compound is lacking, a general workflow for assessing the bioactivity of a compound of this nature can be outlined. The following diagram illustrates a typical experimental pipeline for determining the antimicrobial activity of a test compound.

Bioactivity Experimental Workflow cluster_Preparation Preparation cluster_Assay Antimicrobial Assay cluster_Analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Microplate Inoculate Microplate with Microbes and Compound Dilutions Serial->Microplate Inoculum Prepare Microbial Inoculum (e.g., Bacteria or Fungi) Inoculum->Microplate Incubation Incubate under Controlled Conditions Microplate->Incubation Readout Measure Microbial Growth (e.g., OD600 or Resazurin Assay) Incubation->Readout Calculate Calculate MIC/IC50 Values Readout->Calculate Compare Compare with Control and Standard Drug Calculate->Compare

Head-to-head comparison of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole with commercial antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of the novel compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole against established commercial antibiotics. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from structurally related 1,2,4-triazole-3-thiol derivatives to project its potential efficacy. The data for commercial antibiotics are derived from publicly available studies for benchmarking purposes.

Comparative Antibacterial Activity

The antibacterial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative 1,2,4-triazole derivatives and common commercial antibiotics against a panel of Gram-positive and Gram-negative bacteria.

Disclaimer: The MIC values for the 1,2,4-triazole derivatives are based on published data for structurally similar compounds and should be considered as indicative of potential activity for this compound.

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
1,2,4-Triazole Derivatives
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol[1]0.264 mMNot ReportedNot ReportedNot Reported
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives[1]Not Reported31.25 µg/mLInactiveInactive
4-amino-5-aryl-4H-1,2,4-triazole derivatives[1]Not ReportedGood Activity5 µg/mLGood Activity
Commercial Antibiotics
Ciprofloxacin0.6 µg/mL[2]Not Reported0.013 µg/mL[2]0.15 µg/mL[2]
Ampicillin>32 µg/mL (Resistant)0.12-1 µg/mL[3]2-8 µg/mL>128 µg/mL (Resistant)
Gentamicin0.5-2 µg/mL0.12-1 µg/mL[4]0.25-2 µg/mL1-4 µg/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC values presented are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.[5][6][7][8][9]

1. Preparation of Materials:

  • Test Compound/Antibiotics: Stock solutions of the test compounds and commercial antibiotics are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
  • Bacterial Strains: Pure cultures of the test bacteria are grown overnight and then diluted to a standardized concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.

2. Assay Procedure:

  • The serially diluted compounds are dispensed into the wells of the microtiter plate.
  • The standardized bacterial suspension is added to each well.
  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
  • The plates are incubated at 37°C for 16-20 hours.[7]

3. Data Interpretation:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Hypothesized Mechanism of Action

While the precise mechanism of action for many 1,2,4-triazole derivatives is still under investigation, some studies suggest that they may interfere with essential bacterial processes such as DNA replication or cell wall synthesis.[1][10] One proposed target is DNA gyrase, an enzyme crucial for bacterial DNA replication.

G cluster_pathway Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase Triazole 1,2,4-Triazole Derivative Gyrase DNA Gyrase (GyrA/GyrB) Triazole->Gyrase Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Gyrase Binding

Caption: Hypothetical inhibition of bacterial DNA gyrase by a 1,2,4-triazole derivative.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

G cluster_workflow Experimental Workflow: Broth Microdilution for MIC Determination Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate (Compound + Bacteria) Prep_Compound->Inoculation Prep_Bacteria Standardize Bacterial Inoculum Prep_Bacteria->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Statistical analysis of the comparative efficacy of triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the comparative efficacy of commonly used triazole antifungal derivatives. The data presented is intended to assist researchers and clinicians in making informed decisions regarding the selection and development of antifungal therapies. The information is based on in vitro susceptibility testing data from various published studies.

Mechanism of Action of Triazole Antifungals

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately impairing membrane function and inhibiting fungal growth.[5]

In Vitro Efficacy of Triazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of four widely used triazole derivatives—fluconazole, itraconazole, voriconazole, and posaconazole—against various clinically relevant fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.

Table 1: Comparative in vitro activity of triazole antifungals against Candida species

OrganismAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansFluconazole0.125 - 40.125 - 4[6]
Itraconazole0.10-[6]
Voriconazole0.03-[6]
Posaconazole0.060.06[7]
Candida glabrataFluconazole--[7]
Itraconazole--[7]
Voriconazole--[7]
Posaconazole44[7]
Candida parapsilosisFluconazole--[6]
Itraconazole--[6]
Voriconazole--[6]
Posaconazole--[6]
Candida tropicalisFluconazole--[6]
Itraconazole--[6]
Voriconazole--[6]
Posaconazole--[6]
Candida kruseiFluconazole--[6]
Itraconazole--[6]
Voriconazole--[6]
Posaconazole--[6]

Table 2: Comparative in vitro activity of triazole antifungals against Aspergillus species

OrganismAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatusItraconazole12[8]
Voriconazole0.250.5[8]
Posaconazole0.50.5[8]
Aspergillus flavusItraconazole0.51[8]
Voriconazole11[8]
Posaconazole0.51[8]
Aspergillus nigerItraconazole--[9]
Voriconazole--[9]
Posaconazole--[9]
Aspergillus terreusItraconazole--[10]
Voriconazole--[10]
Posaconazole--[10]

Table 3: Comparative in vitro activity of triazole antifungals against Dermatophytes

OrganismAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton mentagrophytesFluconazole8 - 64--[11]
Itraconazole≤0.125--[11]
Trichophyton rubrumFluconazole8 - 64--[11]
Itraconazole≤0.125--[11]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized description of the broth microdilution method, a commonly employed technique for determining MIC values.

Broth Microdilution Method (Based on CLSI M27-A3 and EUCAST E.DEF 7.3.2)

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[12][13]

2. Antifungal Agent Preparation:

  • Stock solutions of the triazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • A series of twofold dilutions of each antifungal agent is prepared in the test medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[12][13]

4. MIC Determination:

  • Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6]

Visualizations

Ergosterol Biosynthesis Pathway and Triazole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by triazole derivatives.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14α-demethylation Triazoles Triazole Antifungals Triazoles->InhibitionPoint Inhibit Lanosterol 14α-demethylase

Caption: Fungal ergosterol biosynthesis pathway and the site of action of triazole antifungals.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_workflow Broth Microdilution Workflow Start Start Culture Culture Fungal Isolate Start->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate SerialDilution Prepare Serial Dilutions of Antifungal Agent SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read and Record MIC Value Incubate->ReadMIC End End ReadMIC->End

Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.

Logical Relationship of Triazole Action and Resistance

This diagram illustrates the relationship between triazole administration, its mechanism of action, and the development of fungal resistance.

Triazole_Action_Resistance cluster_logic Triazole Action and Resistance Mechanisms Triazole Triazole Administration Inhibition Inhibition of Lanosterol 14α-demethylase Triazole->Inhibition ErgosterolDepletion Ergosterol Depletion & Toxic Sterol Accumulation Inhibition->ErgosterolDepletion Fungistatic Fungistatic/Fungicidal Effect ErgosterolDepletion->Fungistatic Resistance Development of Resistance Fungistatic->Resistance Selective Pressure TargetMutation Target Enzyme Mutation (ERG11/cyp51A) Resistance->TargetMutation EffluxPumps Overexpression of Efflux Pumps Resistance->EffluxPumps

Caption: Logical flow from triazole action to the emergence of fungal resistance mechanisms.

References

Safety Operating Guide

Safe Disposal of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, based on safety protocols for the closely related and parent compound, 1,2,4-triazole.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for 1,2,4-triazole and general best practices for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.

Protective Measure Specification Rationale
Eye Protection Safety goggles or glasses.[1]Protects against eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.Avoids inhalation of harmful dust particles.[3][4]
Protective Clothing Lab coat or other suitable protective clothing.[3]Prevents contamination of personal clothing.[3]
II. Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

Spill Size Containment and Cleanup Protocol
Minor Spills 1. Avoid generating dust.[3] 2. Moisten with water to prevent dusting if appropriate.[1] 3. Sweep up the spilled substance into a covered, sealable container for disposal.[1] 4. Use dry clean-up procedures and avoid generating dust.[3]
Major Spills 1. Evacuate the area and move upwind.[3] 2. Alert emergency responders and inform them of the location and nature of the hazard.[3] 3. Prevent the substance from entering drains or waterways.[1][2][4] 4. Contain the spillage and collect it for disposal in a suitable container.[4]
III. Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste management facility.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste material in a suitable, closed, and properly labeled container. The label should clearly identify the contents as "this compound".

  • Storage:

    • Store the waste container in a designated, locked-up area.

    • The storage area should be separated from strong oxidants and strong acids.[1]

    • Ensure the storage area does not have access to drains or sewers.[1]

  • Waste Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4]

    • Do not allow the chemical to enter the environment.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Respirator) B Place Waste in a Labeled, Sealed Container A->B After Use C Store in a Designated, Locked & Secure Area B->C For Storage D Separate from Incompatible Materials (Strong Oxidants/Acids) C->D Storage Conditions E Engage Approved Hazardous Waste Vendor C->E For Disposal F Transport to an Approved Waste Disposal Plant E->F Professional Disposal

Caption: Disposal workflow for this compound.

IV. Fire and Hazardous Combustion Products

In the event of a fire, be aware of the following hazards and appropriate extinguishing methods.

Aspect Details
Combustibility The substance is combustible.[1][2] Finely dispersed particles may form explosive mixtures in air.[1]
Extinguishing Media Use water spray, powder, foam, or carbon dioxide.[1]
Hazardous Combustion Products May produce irritating or toxic fumes (or gases) in a fire, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Firefighting PPE Wear self-contained breathing apparatus (SCBA) and full protective gear.

References

Personal protective equipment for handling 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole was identified. The following guidance is based on the safety profiles of structurally similar compounds, namely 1H-1,2,4-Triazole and its derivatives. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined below are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with related triazole compounds.

Body PartPersonal Protective Equipment (PPE)Standard
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical protective clothing to prevent skin contact.Gloves tested according to EN 374.[2][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][4] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[4][5]Respiratory protection should be used in accordance with OSHA's 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][4]

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust and aerosols.[4] If appropriate, moisten the substance first to prevent dusting during transfer.[5]

  • Use appropriate tools (e.g., spatula, scoop) for transferring the solid.

  • Do not eat, drink, or smoke in the handling area.[1][4][5]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]

  • For larger spills, follow your institution's emergency procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal Method:

    • Dispose of the chemical waste through an approved hazardous waste disposal company.[4][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.[2][6]

Visualizing Safety Protocols

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep Review SDS & Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Operation ppe->hood emergency Locate Eyewash & Safety Shower hood->emergency handle Handle Compound in Fume Hood emergency->handle weigh Weigh and Transfer handle->weigh react Perform Experiment weigh->react decontaminate Decontaminate Work Area react->decontaminate waste Segregate & Label Waste decontaminate->waste dispose Dispose via Approved Channels waste->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_risk Risk Assessment cluster_ppe Required PPE risk Potential Exposure? inhalation Inhalation Hazard? risk->inhalation Yes splash Splash Hazard? risk->splash Yes gloves Gloves & Lab Coat risk->gloves goggles Safety Goggles risk->goggles respirator Respirator inhalation->respirator face_shield Face Shield splash->face_shield

Caption: PPE selection based on risk assessment for handling triazole compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.